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  • Product: 3-bromo-5-methoxy-2-methylbenzoic acid
  • CAS: 13979-61-8

Core Science & Biosynthesis

Foundational

Physicochemical and Synthetic Profiling of 3-Bromo-5-methoxy-2-methylbenzoic Acid: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and advanced materials science, highly functionalized aromatic building blocks are critical for exploring complex chemical space. 3-Bromo-5-methoxy-2-methylbenzoic acid (CAS: 13...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, highly functionalized aromatic building blocks are critical for exploring complex chemical space. 3-Bromo-5-methoxy-2-methylbenzoic acid (CAS: 13979-61-8) is a versatile tetrasubstituted benzene derivative. Featuring four distinct functional groups—a carboxylic acid, an ortho-methyl group, a meta-bromine atom, and a meta-methoxy group—this molecule offers highly orthogonal reactivity. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven protocols for downstream derivatization.

Structural and Physicochemical Profiling

The reactivity and bioavailability of 3-bromo-5-methoxy-2-methylbenzoic acid are dictated by the complex interplay of steric and electronic effects across its tetrasubstituted ring.

Quantitative Data Summary

To facilitate rational drug design and synthetic planning, the core physicochemical properties are summarized below.

PropertyValueDerivation / Source
Molecular Weight 245.07 g/mol Standard Atomic Weights
Molecular Formula C₉H₉BrO₃Structural Analysis
Predicted pKa ~3.5 – 3.7Hammett Equation / Cheminformatics
Predicted LogP ~3.0ALOGPS (Lipophilicity)
Topological Polar Surface Area (TPSA) 46.5 ŲQSAR Modeling
Electronic and Steric Causality
  • Acidity (pKa) Modulation: The baseline pKa of benzoic acid is 4.2. In this molecule, the ortho-methyl group sterically forces the carboxylate out of the aromatic plane (steric inhibition of resonance), which typically increases acidity. Furthermore, the meta-bromo and meta-methoxy groups exert strong electron-withdrawing inductive effects (-I), stabilizing the conjugate base and further lowering the pKa to approximately 3.5.

  • Lipophilicity (LogP): The hydrophobic methyl and bromo groups drive the LogP up, while the polar carboxylic acid and methoxy oxygen maintain sufficient aqueous solubility for physiological environments, making it an excellent candidate for Lipinski-compliant drug scaffolds.

Mechanistic Insights & Reactivity Mapping

Understanding the orthogonal reactivity of each functional group is paramount for designing selective synthetic routes. The C3 bromine is primed for transition-metal catalysis, while the C1 carboxylic acid must often be protected to prevent unwanted side reactions.

ReactivityMap Core 3-bromo-5-methoxy- 2-methylbenzoic acid COOH Carboxylic Acid (C1) pKa ~3.5 | Esterification Core->COOH Activation/Protection Bromo Bromine (C3) Cross-Coupling Site Core->Bromo Pd-Catalysis Methoxy Methoxy (C5) Inductive Effect (-I) Core->Methoxy Demethylation Methyl Methyl (C2) Steric Shielding Core->Methyl Ortho-Effect

Figure 1: Orthogonal reactivity map of 3-bromo-5-methoxy-2-methylbenzoic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the "why") behind the experimental choice.

Protocol 1: Carboxylic Acid Protection (Methyl Esterification)

Rationale: Free carboxylic acids can poison palladium catalysts or lead to protodeboronation of boronic acids during cross-coupling. Converting the acid to a methyl ester neutralizes this threat.

  • Reagent Mixing: Dissolve 3-bromo-5-methoxy-2-methylbenzoic acid (1.0 equiv) in anhydrous methanol (0.2 M).

    • Causality: Methanol acts as both the solvent and the nucleophile.

  • Acid Catalysis: Add concentrated H₂SO₄ (0.1 equiv) dropwise at 0 °C.

    • Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to overcome the steric hindrance of the ortho-methyl group.

  • Reflux & Monitoring: Heat the reaction to 70 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The product spot will run significantly higher (higher Rf) than the highly polar starting material.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is the premier method for forming C-C bonds at the C3 bromine position[1]. The steric bulk of the adjacent ortho-methyl group requires a highly active catalyst system.

Workflow Start Starting Material CAS: 13979-61-8 (Esterified) Prep Reagent Prep Boronic Acid, Pd(dppf)Cl2, K2CO3 Start->Prep Degas Degassing Argon Purge (x3) Prep->Degas React Reaction 90°C, 12h, Dioxane/H2O Degas->React Workup Workup EtOAc Extraction / Brine Wash React->Workup Purify Purification Silica Gel Chromatography Workup->Purify Analyze Validation HPLC, 1H-NMR, LC-MS Purify->Analyze

Figure 2: Step-by-step workflow for the Suzuki-Miyaura cross-coupling derivatization.

  • Preparation: In a Schlenk flask, combine the methyl ester derivative (1.0 equiv), an arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: K₂CO₃ activates the boronic acid by forming a reactive boronate complex, which is mandatory for the transmetalation step[1]. Pd(dppf)Cl₂ provides a bidentate ligand framework that forces the palladium center into a geometry highly favorable for reductive elimination.

  • Degassing (Critical Step): Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/H₂O. Subject the flask to three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle and promoting homocoupling side reactions.

  • Heating: Stir at 90 °C for 12 hours.

  • Purification: Filter through a pad of Celite to remove palladium black, extract with EtOAc, and purify via flash column chromatography.

Table 2: Reaction Optimization for Sterically Hindered Coupling
Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10045Sluggish oxidative addition; high protodeboronation.
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 88 Clean conversion; bidentate ligand accelerates elimination.
Pd(OAc)₂ / SPhosK₃PO₄Toluene10092Best for extremely bulky boronic acids (Buchwald ligand effect).

Analytical Validation

To establish absolute trustworthiness in your synthesis, validate the final coupled product using the following multi-modal approach:

  • LC-MS: Confirm the disappearance of the characteristic 1:1 isotopic doublet (M / M+2) indicative of the bromine atom. The new mass should match the exact mass of the cross-coupled product.

  • ¹H-NMR (400 MHz, CDCl₃): The starting material exhibits two distinct aromatic singlets (due to the meta relationship). Post-coupling, verify the integration of the newly introduced aryl protons. The ortho-methyl singlet (~2.4 ppm) and meta-methoxy singlet (~3.8 ppm) should remain intact but may shift slightly due to the altered magnetic anisotropy of the new biaryl system.

References

  • Title: The Hammett Equation and Linear Free Energy Relationships Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

Sources

Exploratory

Molecular weight and structural formula of 3-bromo-5-methoxy-2-methylbenzoic acid

An In-depth Technical Guide to 3-bromo-5-methoxy-2-methylbenzoic acid Abstract This technical guide provides a comprehensive scientific overview of 3-bromo-5-methoxy-2-methylbenzoic acid, a substituted aromatic carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-bromo-5-methoxy-2-methylbenzoic acid

Abstract

This technical guide provides a comprehensive scientific overview of 3-bromo-5-methoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid of significant interest to the chemical and pharmaceutical research communities. The document delineates the molecule's fundamental physicochemical properties, including its molecular weight and structural formula, and presents a reasoned, plausible route for its chemical synthesis, complete with a detailed experimental protocol. Furthermore, it offers an in-depth analysis of the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS) that are crucial for its structural elucidation and quality control. By contextualizing its structural features within the broader landscape of medicinal chemistry, this guide highlights its potential as a versatile building block for the development of complex, biologically active molecules. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a detailed, practical understanding of this compound.

Molecular Structure and Chemical Identifiers

3-bromo-5-methoxy-2-methylbenzoic acid possesses a benzene ring substituted with four different functional groups: a carboxylic acid, a bromine atom, a methoxy group, and a methyl group. The specific arrangement of these groups (positions 2-methyl, 3-bromo, and 5-methoxy relative to the carboxylic acid at position 1) dictates its unique chemical reactivity and potential for further synthetic modification.

molecular_structure cluster_ring C1 C C2 C C1->C2 COOH C(=O)OH C1->COOH C3 C C2->C3 CH3 CH₃ C2->CH3 C4 C C3->C4 Br Br C3->Br C5 C C4->C5 C6 C C5->C6 OCH3 OCH₃ C5->OCH3 C6->C1 synthesis_workflow start Dissolve 5-methoxy-2- methylbenzoic acid in DCM cool Cool to 0°C start->cool add_catalyst Add conc. H₂SO₄ cool->add_catalyst add_nbs Add NBS portion-wise at 0°C add_catalyst->add_nbs react Stir at 0°C for 1-2 hours (Monitor by TLC) add_nbs->react quench Quench with ice-water react->quench workup Separate organic layer quench->workup wash Wash with Na₂S₂O₃, NaHCO₃, and Brine workup->wash dry Dry (MgSO₄) and Concentrate wash->dry purify Purify (Recrystallization/ Chromatography) dry->purify product 3-bromo-5-methoxy-2- methylbenzoic acid purify->product applications cluster_0 Chemical Synthesis cluster_1 Drug Development A 3-bromo-5-methoxy- 2-methylbenzoic acid (Building Block) B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B C Advanced Intermediate B->C D Novel Complex Molecule C->D Scaffold for New Entities E Screening & Optimization D->E F Potential Therapeutic Agent E->F

Foundational

Modulating the Electronic Landscape of Bromobenzoic Acid: A Technical Guide on Methoxy and Methyl Substituent Effects

Executive Summary Bromobenzoic acid (BBA) represents a privileged, dual-functional scaffold in medicinal chemistry and organic synthesis. It provides a carboxylic acid moiety for salt formation or amide coupling, alongsi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromobenzoic acid (BBA) represents a privileged, dual-functional scaffold in medicinal chemistry and organic synthesis. It provides a carboxylic acid moiety for salt formation or amide coupling, alongside a bromide handle for transition-metal-catalyzed cross-coupling. Decorating this core with methoxy (-OCH₃) or methyl (-CH₃) groups profoundly alters its electronic landscape. This whitepaper provides an in-depth mechanistic analysis of how these substituents modulate physicochemical properties and chemical reactivity, offering actionable, self-validating protocols for researchers and drug development professionals.

Theoretical Framework: The Hammett Equation and Substituent Effects

To rationally design drug candidates or optimize synthetic routes, we must quantify the electronic influence of substituents on the aromatic ring. This is achieved via the Hammett equation ( log(k/k0​)=ρσ or log(K/K0​)=ρσ ), which establishes a linear free-energy relationship[1]. The substituent constant ( σ ) provides a predictive measure of a group's electron-donating or electron-withdrawing capacity relative to a hydrogen atom[2].

The Methoxy (-OCH₃) Dichotomy

The methoxy group exhibits a complex, position-dependent electronic profile due to the competing forces of inductive withdrawal (-I) and mesomeric/resonance donation (+M)[3].

  • Para-position: The +M effect dominates, effectively pumping electron density into the aromatic π -system ( σp​=−0.27 )[4].

  • Meta-position: Resonance effects cannot delocalize onto the reactive center. Consequently, the -I effect dictates the electronic environment, rendering the meta-methoxy group electron-withdrawing ( σm​=+0.12 )[5].

The Methyl (-CH₃) Contribution

Unlike the methoxy group, the methyl group relies entirely on inductive donation (+I) and hyperconjugation. It acts as a consistent, albeit weaker, electron-donating group (EDG) across both meta ( σm​=−0.07 ) and para ( σp​=−0.17 ) positions[4].

The Bromo (-Br) Baseline

The bromine atom itself is electron-withdrawing, driven by its high electronegativity (-I > +M), yielding positive Hammett constants ( σm​=+0.39 , σp​=+0.23 )[1].

ElectronicEffects BBA Bromobenzoic Acid Core Methoxy Methoxy (-OCH3) BBA->Methoxy Substituent Methyl Methyl (-CH3) BBA->Methyl Substituent InductiveM -I Effect (Withdrawal) Methoxy->InductiveM Meta/Ortho ResonanceM +M Effect (Donation) Methoxy->ResonanceM Para/Ortho InductiveMe +I Effect (Donation) Methyl->InductiveMe All positions Hyperconj Hyperconjugation Methyl->Hyperconj Para/Ortho pKaShift pKa & Reactivity Modulation InductiveM->pKaShift Decreases pKa ResonanceM->pKaShift Increases pKa InductiveMe->pKaShift Increases pKa Hyperconj->pKaShift Increases pKa

Caption: Logical mapping of electronic effects from methoxy and methyl substituents on bromobenzoic acid.

Quantitative Impact on Physicochemical Properties

The interplay between the bromo core and the added methoxy/methyl substituents directly modulates the pKa of the benzoic acid moiety. Unsubstituted benzoic acid has a pKa of 4.20 in water[2]. The introduction of a bromine atom at the 4-position increases acidity (pKa = 3.96) due to inductive withdrawal[6].

By applying the additivity principle of Hammett constants ( pKa=4.20−∑σ ), we can accurately predict the acidity of disubstituted analogs.

Table 1: Hammett Constants and Predicted pKa of Substituted Bromobenzoic Acids

ScaffoldSubstituent 1Substituent 2 ∑σ Predicted pKa
Benzoic AcidNoneNone0.004.20
4-Bromobenzoic Acid4-Bromo ( σp​=+0.23 )None+0.233.97
3-Bromo-4-methoxybenzoic Acid3-Bromo ( σm​=+0.39 )4-Methoxy ( σp​=−0.27 )+0.124.08
4-Bromo-3-methoxybenzoic Acid4-Bromo ( σp​=+0.23 )3-Methoxy ( σm​=+0.12 )+0.353.85
3-Bromo-4-methylbenzoic Acid3-Bromo ( σm​=+0.39 )4-Methyl ( σp​=−0.17 )+0.223.98
4-Bromo-3-methylbenzoic Acid4-Bromo ( σp​=+0.23 )3-Methyl ( σm​=−0.07 )+0.164.04

Causality in Drug Development and Cross-Coupling Reactivity

Medicinal Chemistry Implications

Why does a shift of 0.2 pKa units matter? Modulating the pKa of the benzoic acid pharmacophore alters its ionization fraction at physiological pH (7.4). For instance, incorporating a para-methoxy group decreases acidity (raises pKa), which subtly increases the proportion of the neutral species. This strategic shift enhances passive membrane permeability (LogP/LogD) and can optimize the residence time of the drug in lipid-rich target tissues.

Transition-Metal Catalysis (Suzuki-Miyaura)

In palladium-catalyzed cross-coupling, the electronic nature of the aryl bromide dictates the kinetics of the catalytic cycle:

  • Oxidative Addition: Electron-withdrawing groups (e.g., meta-methoxy) lower the LUMO energy of the C-Br bond, accelerating the oxidative addition of Pd(0)[7].

  • Transmetalation: Conversely, strong electron-donating groups (e.g., para-methoxy) increase electron density on the Pd(II) intermediate, which can facilitate the transmetalation step with arylboronic acids, often the rate-determining step in Suzuki couplings[8].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation mechanisms.

Protocol 1: Potentiometric Determination of pKa (Hammett Derivation)

Causality: Aqueous solubility of substituted BBAs is often poor. A co-solvent system is required, but it shifts the dielectric constant. Using a standardized control ensures the extrapolated aqueous pKa is accurate.

  • Preparation: Prepare a 0.004 M solution of the substituted BBA in a 70:30 ethanol-water co-solvent[2].

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at exactly 25°C.

  • Titration: Titrate the solution with standardized 0.05 M NaOH under a continuous nitrogen purge to prevent atmospheric CO₂ from forming carbonic acid and skewing the equivalence point.

  • Data Extraction: Plot pH vs. titrant volume. The pKa is derived from the pH at the half-equivalence point.

  • Self-Validation Step: Run unsubstituted benzoic acid as a control. If the measured pKa deviates from the known literature value for the specific co-solvent mixture, halt the experiment and recalibrate the electrode.

Protocol 2: Kinetic Profiling of Suzuki-Miyaura Cross-Coupling

Causality: To accurately measure substituent effects on reaction rate, the reaction must be quenched instantaneously at specific intervals.

  • Reaction Setup: In a Schlenk tube, combine the substituted BBA (1.0 eq), phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in degassed THF/H₂O (4:1).

  • Initiation: Heat the mixture to 70°C under an argon atmosphere.

  • Sampling: Withdraw 50 µL aliquots at 5, 10, 20, 30, 60, and 120 minutes.

  • Quenching (Critical Step): Immediately discharge the aliquot into 500 µL of cold (-20°C) acetonitrile containing 1.0 mg/mL biphenyl as an internal standard. Why? Cold acetonitrile instantaneously precipitates the inorganic base and the catalyst, halting the reaction dead in its tracks. The internal standard corrects for any volumetric errors during the rapid sampling process.

  • Analysis: Analyze by UPLC-UV to determine the conversion rate.

  • Self-Validation Step (Mass Balance): Calculate the sum of the unreacted BBA, the cross-coupled product, and any debrominated side product. The total must equal 100% ± 5%. A failure here indicates product degradation or insoluble precipitation.

KineticWorkflow Start Prepare Substrates (Substituted BBAs) Rxn Suzuki-Miyaura Cross-Coupling Start->Rxn Pd Cat, Base Aliquots Quench Aliquots at Time Intervals Rxn->Aliquots Sampling HPLC HPLC/UPLC Analysis (Quantification) Aliquots->HPLC Measure Conversion Data Hammett Plot Generation HPLC->Data Derive Rate (k)

Caption: Self-validating experimental workflow for kinetic profiling of Suzuki-Miyaura cross-coupling.

References

  • Source: nih.
  • Source: wikipedia.
  • Source: grokipedia.
  • Source: ic.ac.
  • Source: chemicalbook.
  • Source: mit.
  • Title: Why is para methoxy benzoic acid is less acidic than benzoic acid?
  • Source: shlzpharma.

Sources

Exploratory

3-bromo-5-methoxy-2-methylbenzoic acid CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-bromo-5-methoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-bromo-5-methoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, a plausible synthetic pathway, potential applications in research and drug development, and essential safety information.

Chemical Identity and Structure

3-bromo-5-methoxy-2-methylbenzoic acid is a polysubstituted benzene derivative. The strategic placement of the bromo, methoxy, and methyl groups on the benzoic acid core makes it a valuable building block for creating more complex molecular architectures.

The structural arrangement of these functional groups significantly influences the molecule's reactivity and potential biological activity. The carboxylic acid group can undergo a variety of transformations, while the bromine atom is amenable to cross-coupling reactions, allowing for the introduction of diverse substituents.

Chemical Identifiers
IdentifierValue
CAS Number 13979-61-8[1]
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
IUPAC Name 3-bromo-5-methoxy-2-methylbenzoic acid
Synonyms 3-bromo-5-methoxy-2-methyl-benzoic acid
InChI InChI=1S/C9H9BrO3/c1-5-7(9(11)12)3-6(13-2)4-8(5)10/h3-4H,1-2H3,(H,11,12)[1]
InChIKey PYVLOORQWWPGCY-UHFFFAOYSA-N[1]
SMILES CC1=C(C(=O)O)C=C(OC)C=C1Br
Molecular Structure

Caption: 2D structure of 3-bromo-5-methoxy-2-methylbenzoic acid.

Physicochemical Properties

The physicochemical properties of 3-bromo-5-methoxy-2-methylbenzoic acid are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource
Physical Form Off-white solid[1]
Purity ≥96%[1]
Melting Point 190-196 °C (for the related 3-bromo-5-methoxybenzoic acid)[2]
Boiling Point Predicted: 351.2 ± 42.0 °C (for the related 3-bromo-5-chloro-2-methoxybenzoic acid)[3]
Solubility No specific data available. Expected to be soluble in organic solvents like methanol, chloroform, and ethyl acetate, and sparingly soluble in water.

Synthesis Pathway

A logical starting material would be 3-methoxy-2-methylbenzoic acid . The synthesis would then involve a regioselective bromination step.

Proposed Synthetic Workflow

Synthesis_Workflow Start 3-methoxy-2-methylbenzoic acid Step1 Bromination Start->Step1 Purification Work-up and Purification (e.g., Recrystallization, Chromatography) Step1->Purification Reagents Brominating Agent (e.g., NBS) Catalyst (e.g., FeBr₃) Solvent (e.g., Acetic Acid) Reagents->Step1 Product 3-bromo-5-methoxy-2-methylbenzoic acid Purification->Product

Caption: Proposed synthesis of 3-bromo-5-methoxy-2-methylbenzoic acid.

Rationale for Regioselectivity

The directing effects of the substituents on the aromatic ring of 3-methoxy-2-methylbenzoic acid are key to achieving the desired product.

  • The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group.

  • The methyl group (-CH₃) is a weakly activating, ortho, para-directing group.

  • The carboxylic acid group (-COOH) is a deactivating, meta-directing group.

The powerful ortho, para-directing influence of the methoxy group is expected to dominate, directing the incoming bromine electrophile to the positions ortho and para to it. The para position (C-5) is the most likely site of bromination due to reduced steric hindrance compared to the ortho positions.

Hypothetical Experimental Protocol
  • Dissolution: Dissolve 3-methoxy-2-methylbenzoic acid in a suitable solvent, such as glacial acetic acid.

  • Addition of Brominating Agent: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), to the solution. A catalytic amount of a Lewis acid, like iron(III) bromide (FeBr₃), may be required to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to slightly elevated) and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by pouring the mixture into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to neutralize any excess bromine.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure 3-bromo-5-methoxy-2-methylbenzoic acid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • -COOH Proton: A broad singlet is expected in the downfield region (δ 10-13 ppm).

  • Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-8.0 ppm), likely appearing as doublets or singlets, corresponding to the two protons on the benzene ring.

  • -OCH₃ Protons: A singlet around δ 3.8-4.0 ppm, integrating to three protons.

  • -CH₃ Protons: A singlet around δ 2.2-2.5 ppm, integrating to three protons.

¹³C NMR Spectroscopy
  • -COOH Carbon: A signal in the range of δ 165-175 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the bromine, methoxy, and carboxylic acid groups will show characteristic shifts.

  • -OCH₃ Carbon: A signal around δ 55-60 ppm.

  • -CH₃ Carbon: A signal in the upfield region, typically around δ 15-25 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C-H Stretch (Aromatic and Alkyl): Peaks around 3100-3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.

  • C-O Stretch (Methoxy and Carboxylic Acid): Bands in the region of 1300-1000 cm⁻¹.

  • C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

In Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is expected to show a prominent [M-H]⁻ ion in negative mode at m/z corresponding to its molecular weight minus one. The presence of a bromine atom will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units ([M-H]⁻ and [M+2-H]⁻).

Applications in Research and Drug Development

Substituted benzoic acids, particularly those containing halogens and methoxy groups, are prevalent structural motifs in a wide array of biologically active molecules.[4] While specific applications of 3-bromo-5-methoxy-2-methylbenzoic acid are not extensively documented, its structure suggests significant potential as a versatile intermediate in medicinal chemistry and drug discovery.[4]

As a Synthetic Intermediate

The functional groups of 3-bromo-5-methoxy-2-methylbenzoic acid offer multiple avenues for further chemical modification:

  • Carboxylic Acid Group: This group can be readily converted into esters, amides, and other derivatives, allowing for the exploration of structure-activity relationships.

  • Bromine Atom: The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, thereby facilitating the synthesis of diverse compound libraries.

Potential in Medicinal Chemistry

Derivatives of brominated and methoxylated benzoic acids have been investigated for a variety of therapeutic applications. For instance, some have been explored as inhibitors of enzymes like phosphodiesterases (PDEs) and as modulators of P-glycoprotein, which plays a role in multidrug resistance in cancer.[4] The specific substitution pattern of 3-bromo-5-methoxy-2-methylbenzoic acid makes it an attractive scaffold for the design and synthesis of novel therapeutic agents. For example, the related compound 5-Bromo-2-methylbenzoic acid is used in the synthesis of the anti-diabetic drug canagliflozin.[5]

Safety and Handling

Hazard Identification (based on related compounds)
  • Skin Irritation: May cause skin irritation.[6]

  • Eye Irritation: May cause serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[6]

  • Harmful if Swallowed: May be harmful if ingested.[7]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This safety information is based on data for structurally related compounds and should be used as a guide only. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

3-bromo-5-methoxy-2-methylbenzoic acid is a valuable chemical intermediate with significant potential for application in synthetic and medicinal chemistry. Its unique substitution pattern provides a versatile platform for the synthesis of complex molecules and the exploration of novel, biologically active compounds. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, potential applications, and essential safety considerations to aid researchers and drug development professionals in their work with this compound.

References

  • Supporting Information for "Selective mono- and di-demethylation of substituted dimethoxy-bromo-benzoic esters" by Pelletier, G. et al. RSC Advances. [Link]

  • Supporting Information for "Metal-free decarboxylative bromination of (hetero)aromatic carboxylic acids" by C. Liu et al. Chemical Communications. [Link]

  • Chemspace. (n.d.). 3-bromo-2-methoxy-5-methylbenzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,5-Dibromo-2-methoxybenzoic Acid: A Versatile Intermediate for Chemical Research. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). Organic Chemistry Data. University of Wisconsin-Madison. [Link]

  • Kaczmarek, M. M., et al. (2015). The spectroscopic (FT-IR, FT-Raman, UV and 1H, 13C NMR) and theoretical studies of alkali metal o-methoxybenzoates. Journal of Molecular Structure, 1094, 10-19. [Link]

  • Gunnlaugsson, T., et al. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. The Royal Society of Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability Profile of 3-Bromo-5-methoxy-2-methylbenzoic Acid (BMMBA)

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the landscape of pharmaceutical intermediate synthesis and advanced materials science, the thermodynamic stability of highly substituted...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical intermediate synthesis and advanced materials science, the thermodynamic stability of highly substituted aromatic building blocks dictates downstream yield, safety, and formulation viability. 3-Bromo-5-methoxy-2-methylbenzoic acid (CAS: 13979-61-8) —hereafter referred to as BMMBA—presents a complex thermodynamic system. Its stability is governed by a delicate interplay of steric hindrance, inductive electron withdrawal, and intermolecular hydrogen bonding.

As a Senior Application Scientist, I approach the thermodynamic profiling of such molecules not merely as a data collection exercise, but as an analysis of molecular stress. This whitepaper deconstructs the thermodynamic forces acting upon BMMBA, outlines its thermal degradation kinetics, and provides field-proven, self-validating experimental protocols for its rigorous characterization.

Structural Thermodynamics & Intramolecular Forces

The thermodynamic baseline of BMMBA is established by its specific substitution pattern, which forces the molecule into a unique conformational and electronic state.

The Ortho-Effect and Steric Strain

The presence of a methyl group at the 2-position (ortho to the carboxylic acid) introduces significant steric strain. Thermodynamically, this forces the carboxyl group out of coplanarity with the aromatic ring. By breaking the π -conjugation between the ring and the carbonyl group, the ground-state enthalpy of the neutral acid is elevated. However, this steric inhibition of resonance paradoxically stabilizes the carboxylate anion upon deprotonation, leading to an increased acid dissociation constant ( Ka​ ) relative to unsubstituted benzoic acid.

Inductive and Resonance Contributions

The substituents at the 3- and 5-positions exert profound electronic effects on the molecule's Gibbs free energy ( ΔG ):

  • 3-Bromo Substituent (Meta): Exerts a strong electron-withdrawing inductive effect (-I). Because it is meta to the carboxyl group, resonance contributions are negligible, making its primary thermodynamic role the stabilization of negative charge buildup during heterolytic cleavage or decarboxylation.

  • 5-Methoxy Substituent (Meta): While methoxy groups are typically electron-donating via resonance (+R), their placement at the meta position relative to the carboxyl group means this resonance cannot delocalize onto the C1 carbon. Consequently, the methoxy group acts solely via its electron-withdrawing inductive effect (-I) in this vector, further lowering the pKa​ and altering the.

Intermolecular Dimerization

In the solid state, BMMBA achieves profound thermodynamic stabilization by forming hydrogen-bonded dimers. The enthalpy of dimerization ( ΔHdimer​ ) is the primary driver of its lattice energy, requiring significant thermal input to induce sublimation or melting.

MolecularForces A 3-Bromo-5-methoxy-2-methylbenzoic acid (Thermodynamic System) B Steric Hindrance (ortho-Methyl) A->B Forces out-of-plane conformation C Electronic Effects (meta-Bromo, meta-Methoxy) A->C Modulates electron density via -I effects D Intermolecular Forces (Carboxyl Dimerization) A->D Lowers standard Gibbs free energy

Fig 1: Thermodynamic forces governing the ground-state stability of BMMBA.

Thermal Degradation Kinetics

Understanding the thermal limits of BMMBA is critical for high-temperature catalytic coupling reactions (e.g., Suzuki-Miyaura couplings) where the integrity of the C-Br bond and the carboxyl group must be maintained.

Decarboxylation vs. Debromination

When subjected to thermal stress, BMMBA faces two primary degradation pathways. Based on kinetic studies of [2], the activation energy ( Ea​ ) for decarboxylation typically ranges between 90–97 kJ/mol. The transition state involves a concerted proton transfer and C–C bond cleavage.

Conversely, the homolytic cleavage of the C–Br bond requires approximately 339 kJ/mol (~81 kcal/mol). Thermodynamically, thermal decarboxylation is the path of least resistance, meaning BMMBA will lose CO2​ long before it spontaneously debrominates under pure thermal stress.

DegradationKinetics BMMBA BMMBA (Ground State) DecarbTS Decarboxylation TS [Ea ≈ 90-97 kJ/mol] BMMBA->DecarbTS Thermal Activation DebromTS C-Br Homolysis TS [BDE ≈ 339 kJ/mol] BMMBA->DebromTS Extreme Heat / Photolysis Product1 1-Bromo-3-methoxy- 2-methylbenzene + CO2 DecarbTS->Product1 ΔG < 0 (Favorable) Product2 Aryl Radical + Br• DebromTS->Product2 ΔG > 0 (Endothermic)

Fig 2: Competing kinetic pathways for the thermal degradation of BMMBA.

Quantitative Thermodynamic Parameters

The following table synthesizes the expected thermodynamic parameters for BMMBA, extrapolated from empirical data of heavily substituted halogenated benzoic acids.

ParameterEstimated Value / RangeThermodynamic SignificanceAnalytical Method
Molecular Weight 245.07 g/mol Baseline for molar enthalpy calculations.Mass Spectrometry
Decarboxylation Ea​ 90 – 97 kJ/molDefines the upper thermal stability limit before CO2​ loss.TGA Kinetics
C–Br Bond Dissociation ~339 kJ/molIndicates high resistance to thermal homolysis.DFT Computation
Dimerization ΔH -60 to -65 kJ/molPrimary driver of solid-state lattice stability.Knudsen Effusion

Standardized Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification to explain the causality behind the experimental choice.

Protocol A: Solid-State Stability via TGA/DSC

Purpose: To determine the enthalpy of fusion, sublimation kinetics, and the onset temperature of decarboxylation.

  • Instrument Calibration (Self-Validation): Run a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Causality: This ensures the heat flow sensors are perfectly calibrated to the temperature range where BMMBA is expected to undergo phase transitions.

  • Sample Preparation: Weigh exactly 2.00–5.00 mg of [1] into a hermetically sealed aluminum pan with a pinhole. Causality: The pinhole allows for the controlled release of CO2​ during decarboxylation without causing the pan to rupture, while the semi-sealed nature prevents premature volatilization of the monomeric acid, ensuring we measure the true solid-state degradation kinetics.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, which would conflate pure thermal dissociation kinetics with exothermic oxidation thermodynamics.

  • Kinetic Heating Program: Execute dynamic heating at multiple rates (5, 10, 15, and 20 °C/min) from 25 °C to 350 °C. Causality: Utilizing multiple heating rates allows for the application of the Kissinger equation to mathematically derive the exact activation energy ( Ea​ ) of the decarboxylation event.

Protocol B: Solution-State Stability via Isothermal Microcalorimetry (IMC)

Purpose: To measure the enthalpy of solvation ( ΔHsolv​ ) and monitor slow-kinetic degradation in process solvents.

  • Thermal Equilibration: Set the IMC thermostat to the target process temperature (e.g., 298.15 K) and allow the system to stabilize for 24 hours.

  • Reference Ampoule Setup (Self-Validation): Load the reference channel with an ampoule containing the exact volume of the pure solvent (e.g., DMSO or DMF). Causality: This cancels out the heat of stirring and background thermal fluctuations. The detected heat flow ( dQ/dt ) will exclusively represent the solute's thermodynamic activity.

  • Injection and Integration: Inject a known molar mass of BMMBA into the active ampoule. Integrate the area under the resulting heat flow curve. Causality: The integral of the power-time curve yields the total heat ( Q ), which directly translates to the molar enthalpy of solvation, indicating whether the dissolution is thermodynamically favorable (exothermic) or requires continuous energy input (endothermic).

Workflow S1 Sample Preparation (BMMBA, Purity >99%) S2 Solid-State Analysis (TGA / DSC with N2 Purge) S1->S2 2-5 mg, Hermetic Pan S3 Solution-State Analysis (Isothermal Microcalorimetry) S1->S3 Dissolution in Process Solvent S4 Data Synthesis (Gibbs Free Energy & Kinetics) S2->S4 Sublimation/Fusion Enthalpy S3->S4 Solvation Enthalpy

Fig 3: Self-validating experimental workflow for thermodynamic profiling.

Conclusion

The thermodynamic stability of 3-bromo-5-methoxy-2-methylbenzoic acid is heavily dictated by the steric out-of-plane twisting caused by the ortho-methyl group, combined with the inductive electron-withdrawing effects of the meta-bromo and meta-methoxy substituents. By understanding that its primary thermal failure mode is decarboxylation (rather than debromination), process chemists can accurately design temperature-controlled reactors that maximize the yield of downstream API coupling reactions without crossing the ~90 kJ/mol activation energy threshold for degradation.

References

  • The Journal of Physical Chemistry A. "Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid". ACS Publications.[Link][1]

  • Indian Academy of Sciences. "Analysis of the gas phase acidity of substituted hydroxybenzoic acids using Fukui function". Journal of Chemical Sciences. [Link][2]

Sources

Exploratory

Literature Review and Synthetic Utility of 3-Bromo-5-methoxy-2-methylbenzoic Acid: A Key Building Block in Targeted Protein Degradation

Executive Summary In the rapidly evolving landscape of medicinal chemistry, the rational design of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues—has placed a premium on highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, the rational design of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues—has placed a premium on highly functionalized, geometrically precise building blocks. 3-Bromo-5-methoxy-2-methylbenzoic acid (CAS: 13979-61-8) has emerged as a critical intermediate in this domain.

Traditionally viewed as a simple substituted benzoic acid, recent patent literature[1] and [2] have highlighted its specific utility in synthesizing substituted isoindolinones. These isoindolinone cores act as highly effective Cereblon (CRBN) binding moieties (degrons), enabling the recruitment of the E3 ubiquitin ligase complex for targeted protein degradation. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and quantitative metrics for utilizing this trifunctional scaffold.

Structural Topology & Mechanistic Rationale

The synthetic power of 3-bromo-5-methoxy-2-methylbenzoic acid lies in the synergistic arrangement of its functional groups. When mapped to the synthesis of a CRBN degron (such as a lenalidomide analog), the structural translation is highly specific:

  • The C1 Carboxylic Acid & C2 Methyl Group: These adjacent groups are the prerequisite handles for lactamization. Benzylic bromination of the C2-methyl group generates a highly reactive electrophilic center. Subsequent reaction with an amine (e.g., 3-aminopiperidine-2,6-dione) triggers an SN​2 displacement followed by intramolecular amidation, forming the 5-membered isoindolin-1-one ring.

  • The C3 Bromo Group (Translates to C4-Bromo on Isoindolinone): Positioned ortho to the methyl group, this halogen survives the lactamization process to become the critical C4-bromo substituent on the resulting isoindolinone. This position is the optimal "exit vector" for attaching PROTAC linkers via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), projecting the linker out of the CRBN binding pocket without causing steric clashes[2].

  • The C5 Methoxy Group (Translates to C6-Methoxy on Isoindolinone): This electron-donating group modulates the electronic density of the aryl ring. In drug development, it serves a dual purpose: it can improve the physicochemical properties (solubility, LogD ) of the degron, or it can be demethylated late-stage using BBr3​ to reveal a phenol, providing an additional handle for orthogonal derivatization.

Divergent Synthetic Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to aid process chemists in troubleshooting and scale-up.

Protocol A: Synthesis of the Isoindolinone CRBN Binder

This two-step sequence converts the benzoic acid into the core degron scaffold.

Step 1: Benzylic Bromination (Wohl-Ziegler Reaction)

  • Objective: Convert the C2-methyl group to a bromomethyl intermediate[3].

  • Procedure:

    • Dissolve 3-bromo-5-methoxy-2-methylbenzoic acid (1.0 eq) in anhydrous α,α,α -trifluorotoluene ( PhCF3​ , 0.2 M). Causality: PhCF3​ is utilized as a greener, non-ozone-depleting alternative to CCl4​ , providing excellent solubility and radical stability.

    • Add N-bromosuccinimide (NBS, 1.1 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq).

    • Purge the vessel with argon and heat to 80°C for 4-6 hours under irradiation or standard thermal conditions.

    • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass ( [M-H]− 243.0) shifts to the brominated product mass ( [M-H]− 322.9).

    • Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate in vacuo.

Step 2: Tandem SN​2 / Lactamization

  • Objective: Cyclize the intermediate to form the 4-bromo-6-methoxyisoindolin-1-one core.

  • Procedure:

    • Dissolve the crude benzylic bromide (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) in anhydrous DMF (0.1 M).

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt of the amine and the HBr generated during the SN​2 step without competing for the electrophilic benzylic carbon.

    • Heat the mixture to 90°C for 18 hours.

    • Validation: The cascade reaction first forms the secondary amine (mass intermediate), which subsequently undergoes intramolecular nucleophilic acyl substitution. Completion is confirmed by the disappearance of the intermediate and the formation of the lactam.

    • Precipitate the product by adding the mixture dropwise to ice-cold water. Filter and dry under high vacuum.

Protocol B: PROTAC Linker Attachment via Suzuki-Miyaura Coupling
  • Objective: Attach a PEG or alkyl linker to the C4-bromo position of the isoindolinone.

  • Procedure:

    • Charge a Schlenk flask with the 4-bromo-isoindolinone derivative (1.0 eq), the desired linker-boronic acid pinacol ester (1.2 eq), and K2​CO3​ (3.0 eq).

    • Add a degassed solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v).

    • Add Pd(dppf)Cl2​ (0.05 eq). Causality: The bulky dppf ligand enforces a large bite angle on the palladium center, which accelerates the reductive elimination step. This is critical because the C4-position is sterically encumbered by the adjacent lactam carbonyl and C3-methylene.

    • Heat at 100°C for 8-12 hours. Extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and critical parameters for the transformations described above, based on optimized medicinal chemistry standards.

Reaction StepTransformationKey ReagentsTypical YieldTime / TempMechanistic Causality / Notes
1. Esterification (Optional)Carboxylic Acid Methyl Ester MeOH , H2​SO4​ (cat.)92-98%12 h / 65°CProtects the acidic proton from interfering with radical propagation in Step 2.
2. Wohl-Ziegler Bromination 2-Methyl 2-(Bromomethyl)NBS, AIBN, PhCF3​ 75-85%6 h / 80°CLow steady-state [Br2​] from NBS favors benzylic substitution over ring bromination.
3. Lactam Cyclization Benzylic Br + Ester Isoindolin-1-one3-Aminopiperidine-2,6-dione, DIPEA60-70%18 h / 90°CTandem SN​2 displacement and intramolecular amidation cascade.
4. Suzuki Coupling Aryl Bromide Aryl-Linker Pd(dppf)Cl2​ , K2​CO3​ 50-85%12 h / 100°CHigh-temperature cross-coupling; dppf ligand overcomes steric hindrance at the ortho position.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the building block, highlighting its central role in generating advanced pharmaceutical intermediates.

G SM 3-Bromo-5-methoxy- 2-methylbenzoic acid (CAS 13979-61-8) BenzylicBr 3-Bromo-2-(bromomethyl)- 5-methoxybenzoic acid SM->BenzylicBr NBS, AIBN (Radical Bromination) Phenol 5-Hydroxy Derivatives SM->Phenol BBr3 (Demethylation) Isoindolinone 4-Bromo-6-methoxy- isoindolin-1-one Core BenzylicBr->Isoindolinone 3-Aminopiperidine-2,6-dione (Cyclization) PROTAC PROTAC Molecule (Targeted Degradation) Isoindolinone->PROTAC Pd-Catalyzed Coupling (Linker Attachment)

Fig 1: Divergent synthetic pathways of 3-bromo-5-methoxy-2-methylbenzoic acid in PROTAC development.

References

  • Title: US10844039B2 - Substituted isoindolinones Source: Google Patents URL
  • Title: US10849980B2 - Methods to induce targeted protein degradation through bifunctional molecules Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-methoxy-2-methylbenzoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation [1]. However, applying standard conditions to highly functionalized, sterically hindered substrates often results in poor yields, catalyst deactivation, or incomplete conversion. This application note provides a field-proven, self-validating protocol for the cross-coupling of 3-bromo-5-methoxy-2-methylbenzoic acid with arylboronic acids. By dissecting the steric, electronic, and acid-base dynamics of the substrate, we establish a robust methodology utilizing Pd(dppf)Cl₂ in a biphasic aqueous system.

Substrate Analysis & Mechanistic Insights (Expertise & Experience)

Successfully coupling 3-bromo-5-methoxy-2-methylbenzoic acid requires navigating a unique trifecta of synthetic challenges. As a Senior Application Scientist, it is critical to understand why standard conditions fail before designing the solution.

  • Steric Hindrance: The target C–Br bond is situated ortho to a methyl group. This steric bulk restricts the spatial trajectory of the palladium catalyst, significantly slowing down the initial oxidative addition step.

  • Electronic Deactivation: The meta-methoxy group and the in situ generated carboxylate are strong electron-donating groups (EDGs). Because electron-rich aryl halides feature stronger C–Br bonds, they undergo oxidative addition much more slowly than their electron-deficient counterparts.

  • Acid-Base Dynamics: The free carboxylic acid (pKa ~4) will rapidly quench one equivalent of the basic activator (e.g., K₂CO₃). If only 1.5–2.0 equivalents of base are used, the reaction will stall. Transmetalation strictly requires a basic environment to form the reactive boronate complex [1]. Therefore, an excess of base (≥3.0 equivalents) is mandatory.

The Catalytic Cycle

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Slower due to EDGs & Sterics) Pd0->OxAdd PdII_1 Aryl-Pd(II)-Br Complex OxAdd->PdII_1 TransMet Transmetalation (Boronate Transfer) PdII_1->TransMet Base Base (K2CO3) Neutralizes -COOH & Activates Boronic Acid Base->TransMet PdII_2 Aryl-Pd(II)-Aryl' Complex TransMet->PdII_2 RedElim Reductive Elimination (Facilitated by dppf) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Carboxylic Acid Product RedElim->Product Substrate 3-bromo-5-methoxy- 2-methylbenzoic acid Substrate->OxAdd Boronic Arylboronic Acid Boronic->TransMet

Catalytic cycle of the Suzuki-Miyaura coupling highlighting substrate-specific mechanistic steps.

Experimental Design & Rationale (Trustworthiness)

To overcome the challenges outlined above, every component of the reaction must be deliberately chosen to create a self-validating, high-yielding system.

  • Catalyst Selection: Pd(dppf)Cl₂ is selected as the primary catalyst. Its bidentate ligand features a wide bite angle (99°), which forces the two coupling partners closer together on the palladium center, forcefully driving the reductive elimination step that is often a bottleneck for sterically hindered biaryls [2]. For exceptionally hindered boronic acids, Buchwald precatalysts like XPhos Pd G2 are recommended [3].

  • Solvent System: A 1,4-Dioxane/H₂O (4:1 v/v) mixture is optimal. The substrate immediately forms a highly polar carboxylate salt upon base addition, rendering it insoluble in pure organic solvents like toluene. The 20% water fraction ensures homogeneity, while the dioxane solubilizes the boronic acid and the catalyst [4].

  • Purification Strategy: The protocol leverages the carboxylic acid moiety as a built-in purification handle. By performing a basic aqueous extraction, neutral impurities (catalyst, ligands, homocoupled byproducts) are washed away in the organic layer. Subsequent acidification precipitates the pure product.

Quantitative Data: Optimization Matrix

Table 1: Optimization of Reaction Conditions

CatalystBase (Eq)Solvent SystemTemp (°C)Conversion (%)Mechanistic Note
Pd(PPh₃)₄K₂CO₃ (2.0)Toluene/H₂O90< 20%Incomplete due to sterics & insufficient base.
Pd(dppf)Cl₂ K₂CO₃ (3.0) Dioxane/H₂O 85 > 95% Optimal. Wide bite angle facilitates elimination.
XPhos Pd G2K₃PO₄ (3.0)Dioxane/H₂O80> 95%Excellent alternative for highly hindered boronic acids.
Pd(dppf)Cl₂NEt₃ (3.0)DMF100< 10%Weak organic base fails to efficiently activate boronic acid.

Step-by-Step Protocol

Scale: 1.0 mmol

Reagents Required
  • 3-bromo-5-methoxy-2-methylbenzoic acid: 245.1 mg (1.0 mmol, 1.0 eq)

  • Arylboronic acid: 1.2 mmol (1.2 eq)

  • Potassium carbonate (K₂CO₃): 414.6 mg (3.0 mmol, 3.0 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂: 36.6 mg (0.05 mmol, 5 mol%)

  • 1,4-Dioxane (Anhydrous): 4.0 mL

  • Deionized Water (Degassed): 1.0 mL

Methodology
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 3-bromo-5-methoxy-2-methylbenzoic acid, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Solvent Addition & Degassing: Add the 1,4-dioxane and deionized water. Seal the flask with a rubber septum. Sparge the biphasic mixture directly with argon gas via a submerged needle for 15 minutes . (Critical Step: Oxygen ingress will rapidly oxidize the Pd(0) active species to Pd black and promote boronic acid homocoupling).

  • Heating: Replace the sparging needle with an argon balloon. Transfer the flask to a pre-heated oil bath at 85 °C . Stir vigorously (1000 rpm) for 12–18 hours to ensure adequate mixing of the biphasic system.

  • Reaction Quench: Remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with 10 mL of deionized water.

  • Primary Extraction (Impurity Removal): Add 10 mL of Ethyl Acetate (EtOAc) to the flask. Transfer to a separatory funnel, shake vigorously, and separate the layers. Keep the aqueous layer (which contains your product as a water-soluble carboxylate salt) and discard the organic layer (which contains catalyst residues, phosphine oxides, and neutral organic impurities).

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 1M HCl dropwise until the pH reaches ~2. A thick precipitate should form as the free carboxylic acid is regenerated.

  • Product Isolation: Extract the acidified aqueous layer with fresh EtOAc (2 × 15 mL). Combine these new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the highly pure biaryl carboxylic acid.

Workflow Visualization

Workflow Step1 1. Reagent Loading Ar-Br, Ar-B(OH)2, Base, Pd Step2 2. Solvent Addition Dioxane/H2O (4:1) Step1->Step2 Step3 3. Degassing Argon Sparging (15 min) Step2->Step3 Step4 4. Heating 85°C, 12-18 h Step3->Step4 Step5 5. Aqueous Workup Extract impurities w/ EtOAc Step4->Step5 Step6 6. Acidification HCl to pH 2 Step5->Step6 Step7 7. Isolation Extract/Precipitate Product Step6->Step7

Step-by-step experimental workflow including the self-validating acid-base isolation procedure.

Troubleshooting Guide

Table 2: Common Failure Modes and Corrective Actions

ObservationRoot CauseCorrective Action
Black precipitate forms early Catalyst degradation to inactive Pd black.Ensure rigorous degassing. Sparge solvents for ≥15 min prior to heating.
High recovery of starting material Stalled oxidative addition or neutralized base.Ensure ≥3.0 eq of base is used. For highly hindered boronic acids, switch to XPhos Pd G2.
Product contaminated with Ar-Ar Oxygen ingress promoting oxidative homocoupling of the boronic acid.Utilize strict Schlenk techniques; ensure water source is thoroughly deoxygenated.
No product upon acidification Over-dilution or product is highly polar.Extract the acidified aqueous layer with 10% MeOH/DCM instead of EtOAc to capture polar biaryls.

References

  • Suzuki-Miyaura Coupling , Chemistry LibreTexts. Available at:[Link] [1]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids , Catalysts (MDPI). Available at:[Link] [2]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond , Molecules (MDPI). Available at:[Link] [3]

  • Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? , Organic Process Research & Development (ACS). Available at:[Link] [4]

Application

Application Note: Advanced Catalytic Activation Protocols for 3-Bromo-5-methoxy-2-methylbenzoic Acid

Executive Summary The activation of polyfunctionalized benzoic acids is a critical juncture in drug development and complex molecule synthesis. 3-Bromo-5-methoxy-2-methylbenzoic acid (CAS 13979-61-8) presents a unique se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The activation of polyfunctionalized benzoic acids is a critical juncture in drug development and complex molecule synthesis. 3-Bromo-5-methoxy-2-methylbenzoic acid (CAS 13979-61-8) presents a unique set of steric and electronic challenges that often render traditional stoichiometric coupling agents (e.g., EDC/HOBt, HATU) inefficient, leading to poor atom economy and difficult downstream purifications[1].

This application note details two state-of-the-art, field-proven catalytic methodologies for the activation of this substrate:

  • Cooperative Boronic Acid/DMAPO Catalysis for direct, green dehydrative amidation[2].

  • Formamide-Catalyzed Acid Chloride Generation for rapid, cost-efficient coupling under mild conditions[3].

Designed for synthetic chemists and process scientists, these protocols are engineered as self-validating systems to ensure maximum reproducibility and yield.

Substrate Profiling & Mechanistic Challenges

Understanding the causality behind reagent selection requires an analysis of the substrate's microenvironment[4]:

  • Steric Hindrance: The ortho-methyl group restricts the Bürgi-Dunitz trajectory of incoming nucleophiles. This steric bulk significantly raises the activation energy barrier for the substitution step.

  • Electronic Deactivation: The meta-bromo atom inductively withdraws electron density, while the meta-methoxy group exerts competing resonance effects. This combination stabilizes the unreactive carboxylate anion, making the acid inherently sluggish toward standard activation.

To overcome these barriers, the catalytic system must generate a highly electrophilic intermediate (such as an acyl-DMAPO complex or an acid chloride) capable of driving the reaction forward despite the ortho-substitution[1].

Catalytic Strategy 1: Cooperative Boronic Acid/DMAPO Direct Amidation

Theory & Causality

Direct catalytic amidation is the ideal green-chemistry approach, producing only water as a byproduct[1]. However, standard boronic acid catalysts often fail with sterically hindered substrates due to the formation of inactive boroxine off-cycle states. By utilizing a highly Lewis-acidic catalyst (e.g., 3,4,5-trifluorophenylboronic acid) in tandem with an acyl-transfer co-catalyst (DMAPO: 4-(dimethylamino)pyridine N-oxide), the carboxylic acid is rapidly converted into a mixed acyloxyborane. DMAPO attacks this intermediate to form a highly reactive acyl-DMAPO species, which easily overcomes the ortho-methyl steric barrier to react with the amine[2].

G Acid 3-Bromo-5-methoxy- 2-methylbenzoic acid Acyloxy Acyloxyborane Intermediate Acid->Acyloxy - H2O Boronic Boronic Acid Catalyst (5 mol%) Boronic->Acyloxy Acyloxy->Boronic Catalyst Recovery AcylDMAPO Acyl-DMAPO Active Species Acyloxy->AcylDMAPO + DMAPO DMAPO DMAPO Co-catalyst (5 mol%) DMAPO->AcylDMAPO AcylDMAPO->DMAPO Catalyst Recovery Product Amide Product + H2O AcylDMAPO->Product + Amine Amine Amine Nucleophile Amine->Product

Caption: Cooperative Boronic Acid/DMAPO catalytic cycle for direct dehydrative amidation.

Experimental Protocol

Reagents: 3-Bromo-5-methoxy-2-methylbenzoic acid (10.0 mmol), Amine nucleophile (10.0 mmol), 3,4,5-Trifluorophenylboronic acid (0.5 mmol, 5 mol%), DMAPO (0.5 mmol, 5 mol%), Fluorobenzene or Toluene (50 mL).

Step-by-Step Workflow:

  • System Assembly: Equip a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Causality: Direct amidation is a thermodynamic equilibrium. Continuous azeotropic removal of water is mandatory to drive the reaction to completion[1].

  • Reagent Charging: Add the benzoic acid, amine, boronic acid catalyst, and DMAPO to the flask. Suspend in 50 mL of toluene.

  • Azeotropic Reflux: Heat the mixture to 110 °C (reflux) under a nitrogen atmosphere for 12–16 hours.

  • Self-Validation Checkpoint (IPC): Monitor the Dean-Stark trap. The collection of the theoretical volume of water (~180 µL for 10 mmol) acts as a macroscopic indicator of reaction progress. Do not proceed to workup until water evolution ceases.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) and 1M HCl (2 × 20 mL) to remove catalysts and unreacted starting materials. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Catalytic Strategy 2: Formamide-Catalyzed Acid Chloride Generation

Theory & Causality

When dealing with highly unreactive amines or when thermal reflux is incompatible with the substrate, generating an acid chloride in situ is the preferred strategy. N-Formylpyrrolidine (FPyr) acts as a Lewis base catalyst, reacting with trichlorotriazine (TCT) to form a Vilsmeier-type adduct. This adduct rapidly converts 3-bromo-5-methoxy-2-methylbenzoic acid into its corresponding acid chloride[3]. TCT is utilized over traditional oxalyl chloride due to its solid state, ease of handling, and exceptional waste-balance (each TCT molecule activates up to three carboxylic acid equivalents).

G FPyr N-Formylpyrrolidine (FPyr) Vilsmeier Vilsmeier-type Adduct FPyr->Vilsmeier Activation TCT Trichlorotriazine (TCT) TCT->Vilsmeier AcidChloride Acid Chloride Intermediate Vilsmeier->AcidChloride + Carboxylic Acid Acid 3-Bromo-5-methoxy- 2-methylbenzoic acid Acid->AcidChloride AcidChloride->FPyr Catalyst Release Product Amide/Ester Product AcidChloride->Product + Nucleophile Nu Nucleophile (Amine/Alcohol) Nu->Product

Caption: Formamide-catalyzed activation via a Vilsmeier-type intermediate to generate acid chlorides.

Experimental Protocol

Reagents: 3-Bromo-5-methoxy-2-methylbenzoic acid (10.0 mmol), Trichlorotriazine (TCT, 4.0 mmol, 0.4 equiv), N-Formylpyrrolidine (FPyr, 1.0 mmol, 10 mol%), Amine nucleophile (11.0 mmol), N-Methylmorpholine (NMM, 23.0 mmol), Ethyl Acetate (30 mL).

Step-by-Step Workflow:

  • Activation Phase: Dissolve the benzoic acid, TCT, and FPyr in EtOAc at 0 °C under nitrogen. Stir for 15 minutes. Causality: The low temperature prevents potential side reactions of the highly reactive Vilsmeier adduct while allowing the acid chloride to form cleanly[3].

  • Self-Validation Checkpoint (IPC): Before adding the amine nucleophile, withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze via LC-MS; the presence of the methyl ester mass peak confirms the successful generation of the acid chloride. If absent, verify the anhydrous integrity of the TCT reagent.

  • Coupling Phase: Add the amine nucleophile and NMM dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours. Causality: NMM acts as a non-nucleophilic base to sponge the HCl generated during the coupling, preventing protonation and deactivation of the amine nucleophile.

  • Workup: Filter the mixture to remove the insoluble cyanuric acid byproduct (a major advantage of TCT). Wash the filtrate with brine, dry over MgSO₄, and concentrate.

Quantitative Method Comparison

To assist in route selection, the following table summarizes the operational metrics of both catalytic activation strategies for 3-bromo-5-methoxy-2-methylbenzoic acid:

ParameterStrategy 1: Boronic Acid / DMAPOStrategy 2: FPyr / TCT Catalysis
Active Intermediate Acyl-DMAPO complexAcid Chloride
Catalyst Loading 5 mol% Boronic Acid + 5 mol% DMAPO10 mol% FPyr
Stoichiometric Reagent None (Direct Dehydrative)TCT (0.33 - 0.40 equiv)
Primary Byproduct WaterCyanuric acid (easily filtered)
Reaction Temperature 85 °C - 110 °C (Azeotropic Reflux)0 °C to Room Temperature
Atom Economy / E-Factor Excellent (E-factor < 5)Very Good (E-factor down to 3)
Best Suited For Large-scale green synthesis, stable aminesRapid coupling, thermally labile amines

References

  • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: Catalysts (MDPI) URL: [Link]

  • Title: Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines Source: Chemical Science (RSC) URL: [Link]

  • Title: Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification Source: Chemical Science (RSC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 3-bromo-5-methoxy-2-methylbenzoic acid synthesis

Technical Support Center: 3-Bromo-5-methoxy-2-methylbenzoic Acid Synthesis Introduction: Navigating the Synthesis of 3-Bromo-5-methoxy-2-methylbenzoic Acid Welcome to the technical support center for the synthesis of 3-b...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromo-5-methoxy-2-methylbenzoic Acid Synthesis

Introduction: Navigating the Synthesis of 3-Bromo-5-methoxy-2-methylbenzoic Acid

Welcome to the technical support center for the synthesis of 3-bromo-5-methoxy-2-methylbenzoic acid. This valuable substituted aromatic carboxylic acid is a key building block in pharmaceutical and materials science research. However, its synthesis presents notable challenges, primarily concerning reaction yield and regioselectivity. The electronic interplay between an activating methoxy group, a weakly activating methyl group, and a deactivating meta-directing carboxylic acid group creates a complex chemical environment.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide researchers, scientists, and drug development professionals with the insights needed to overcome common hurdles. We will delve into the causality behind experimental choices, offering robust, field-proven strategies to optimize your reaction outcomes.

Section 1: The Core Reaction and Regioselectivity Challenges

Q1: What is the primary synthetic route for 3-bromo-5-methoxy-2-methylbenzoic acid, and what are the main challenges?

The most direct and common approach is the electrophilic aromatic bromination of the precursor, 5-methoxy-2-methylbenzoic acid. This reaction typically employs molecular bromine (Br₂) or N-Bromosuccinimide (NBS) as the bromine source.

The principal challenges are:

  • Low Yields: The carboxylic acid group deactivates the aromatic ring towards electrophilic substitution, potentially leading to incomplete or sluggish reactions.[1]

  • Formation of Isomers: The substituents on the ring direct bromination to multiple positions. The methoxy and methyl groups are ortho, para-directing, while the carboxylic acid is meta-directing.[2] This competition can lead to a mixture of bromo-isomers, complicating purification and reducing the yield of the desired product.

  • Over-bromination: The activating methoxy group can make the ring susceptible to a second bromination, resulting in di-brominated byproducts.[1]

The diagram below illustrates the directing effects of the functional groups on the starting material, 5-methoxy-2-methylbenzoic acid. The desired position for bromination is C-3.

G cluster_main cluster_legend Directing Effects n1 C n2 C n1->n2 COOH C(=O)OH n1->COOH 1 n3 C n2->n3 n4 C n3->n4 OCH3 OCH₃ n3->OCH3 5 n5 C n4->n5 Br_target Br (Target) n4->Br_target 3 n6 C n5->n6 CH3 CH₃ n5->CH3 2 n6->n1 COOH->n3 meta COOH->n5 meta CH3->n4 ortho CH3->n6 para OCH3->n4 ortho OCH3->n6 ortho pos2 2 pos3 3 pos4 4 pos6 6 pos5 5 pos1 1 key1 -OCH₃ (Ortho, Para-Director) key2 -CH₃ (Ortho, Para-Director) key3 -COOH (Meta-Director)

Caption: Directing effects on 5-methoxy-2-methylbenzoic acid.

Section 2: Troubleshooting Guide for Low Reaction Yields

This section addresses the most common issues encountered during the synthesis and provides a logical framework for troubleshooting.

Q2: My reaction has stalled, showing low or no conversion of the starting material. What should I do?

This is a frequent issue stemming from the deactivating nature of the carboxylic acid group and insufficient electrophilicity of the brominating agent.

Troubleshooting Flowchart

Troubleshooting start_node Low or No Conversion cause1 Insufficiently Active Brominating Agent start_node->cause1 Possible Cause cause2 Reaction Temperature Too Low start_node->cause2 Possible Cause cause3 Deactivation by -COOH Group start_node->cause3 Possible Cause cause_node cause_node solution_node solution_node solution1a Add Lewis Acid Catalyst (e.g., FeBr₃, AlCl₃) cause1->solution1a solution1b Ensure Brominating Agent is Fresh cause1->solution1b solution2 Gradually Increase Temperature (e.g., from 0°C to RT or 40°C) Monitor via TLC cause2->solution2 solution3 Protect as Ester: Convert -COOH to -COOCH₃ prior to bromination cause3->solution3 success Improved Yield solution1a->success Increases electrophilicity of Br₂ solution3->success Reduces deactivating effect

Caption: Troubleshooting flowchart for low reaction conversion.

Detailed Solutions:

ProblemPotential CauseRecommended SolutionScientific Rationale
Low Conversion Insufficiently activated brominating agent.Add a catalytic amount of a Lewis acid, such as FeBr₃ or FeCl₃, when using Br₂.[1]The Lewis acid polarizes the Br-Br bond, generating a more powerful electrophile (a "Br⁺" equivalent) that can more readily attack the electron-rich aromatic ring.
Reaction temperature is too low.Gradually warm the reaction from 0°C to room temperature, monitoring progress by Thin Layer Chromatography (TLC).Many electrophilic aromatic substitutions require thermal energy to overcome the activation energy barrier, especially on deactivated or sterically hindered rings.
Deactivation by the carboxylic acid group.Consider a protection strategy. Convert the carboxylic acid to a methyl or ethyl ester before bromination, then hydrolyze the ester back to the carboxylic acid after the reaction.[1]An ester group is less deactivating than a carboxylic acid, which can significantly improve the rate and yield of the bromination step.
Q3: My product is a mixture of isomers. How can I improve regioselectivity?

Achieving high regioselectivity is critical. The formation of 4-bromo and 6-bromo isomers is a common side reaction.

  • Employ Milder Conditions: Harsh conditions (high temperatures, strong Lewis acids) can decrease selectivity. Using bromine in a solvent like acetic acid or dichloromethane at a controlled, low temperature often favors the thermodynamically preferred product.[1]

  • Control Reagent Addition: Add the brominating agent (e.g., a solution of Br₂ in the reaction solvent) dropwise to the reaction mixture. This maintains a low concentration of the electrophile, which can suppress less favorable reaction pathways.[1]

  • Consider Steric Hindrance: Using a bulkier brominating agent can sometimes leverage steric hindrance to direct substitution to a less crowded position.

Q4: I am observing a significant amount of di-brominated byproduct. How can this be avoided?

Over-bromination occurs because the product, once formed, can be more activated than the starting material or simply reacts further under the reaction conditions.

  • Strict Stoichiometric Control: This is the most critical factor. Use a precise amount of the brominating agent, typically between 1.0 and 1.1 equivalents relative to the starting material.[1] An excess of bromine is the primary cause of di-bromination.

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material. Quench the reaction as soon as the starting material has been consumed to prevent further bromination of the product.

  • Slow Reagent Addition at Low Temperature: As with improving regioselectivity, adding the bromine slowly at a low temperature (e.g., 0°C) helps minimize the chance of a second bromination event.[1]

Section 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 5-methoxy-2-methylbenzoic acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid or Dichloromethane (DCM)

  • Iron powder (catalyst, if using Br₂)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes (for extraction and recrystallization/chromatography)

Step-by-Step Procedure (Using Br₂ in Acetic Acid):

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methoxy-2-methylbenzoic acid (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of iron powder (approx. 0.05 eq).

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into an ice-cold solution of saturated sodium thiosulfate. This will quench any unreacted bromine (the red-brown color will disappear).

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to isolate the pure 3-bromo-5-methoxy-2-methylbenzoic acid.

Quantitative Data Summary:

ReagentEquivalentsPurpose
5-methoxy-2-methylbenzoic acid1.0Starting Material
Bromine (Br₂)1.0 - 1.1Brominating Agent
Iron Powder~0.05Lewis Acid Catalyst
Sodium ThiosulfateExcessQuenching Agent

Section 4: Alternative Strategy for High Regioselectivity

Q5: Are there advanced methods to guarantee bromination at the C-3 position?

Yes. For syntheses where high regioselectivity is paramount and cannot be achieved via electrophilic substitution, a Directed ortho-Metalation (DoM) strategy can be employed. This method offers exceptional control over the position of substitution.

The principle involves using a strong base, like s-butyllithium in the presence of TMEDA, to deprotonate the position ortho to a directing group. The carboxylic acid itself can act as a potent directing group, guiding lithiation to the adjacent C-6 position.[3][4][5] However, the methoxy group is also a directing group. The interplay and choice of base/conditions can be used to select the desired lithiation site. For this specific molecule, achieving lithiation at C-3 would likely require starting with a different precursor where directing groups favor that position. However, understanding DoM is crucial for advanced aromatic synthesis.

A general workflow for DoM on a benzoic acid is shown below.

DoM_Workflow start Substituted Benzoic Acid step1 Deprotonation with Strong Base (e.g., s-BuLi) -78 °C start->step1 intermediate Ortho-Lithiated Dianion step1->intermediate step2 Quench with Electrophilic Bromine Source (e.g., C₂Br₂Cl₄) intermediate->step2 product Regioselective Ortho-Brominated Product step2->product

Caption: General workflow for Directed ortho-Metalation (DoM).

This method is more technically demanding than direct bromination but provides a powerful tool for overcoming challenges with isomer formation.[3][5][6]

References

  • Mortier, J., et al. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Mortier, J., & Vaultier, M. (1994). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. ResearchGate. [Link]

  • Bennetau, B., et al. (1993). Directed lithiation of unprotected benzoic acids. Semantic Scholar. [Link]

  • Mortier, J., et al. (2007). First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation. The Journal of Organic Chemistry, ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Solving Solubility Issues of 3-Bromo-5-methoxy-2-methylbenzoic Acid in Water

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for 3-bromo-5-methoxy-2-methylbenzoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for 3-bromo-5-methoxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered during experimentation. The information is presented in a practical, question-and-answer format to directly address your queries.

Compound Overview

3-Bromo-5-methoxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid.[1] Its structural features—a hydrophobic benzene ring substituted with methyl and bromo groups, and a weakly acidic carboxylic acid group—contribute to its characteristically low solubility in aqueous media.[2] Understanding these properties is the first step to overcoming solubility hurdles.

Physicochemical PropertyValueSource
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Physical Form Off-white solid
Predicted pKa 3.69 ± 0.10[1]
Aqueous Solubility Insoluble[2]
Organic Solubility Soluble in ethanol, chloroform[2]

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing poor solubility, this troubleshooting guide provides a logical workflow to identify the most suitable solubilization strategy for your specific experimental needs.

Solubility_Troubleshooting cluster_start Start Here cluster_strategy Select Primary Strategy cluster_ph_path Path 1: pH Adjustment cluster_alt_path Path 2: Alternative Strategies cluster_outcome Outcome Start Initial Problem: 3-bromo-5-methoxy-2-methylbenzoic acid precipitates in aqueous solution. pH_Mod Is pH adjustment acceptable for your assay? Start->pH_Mod Deprotonation Strategy: Deprotonation Increase pH > pKa (3.69) to form the highly soluble carboxylate salt. pH_Mod->Deprotonation  Yes Co_Solvent Strategy: Co-solvency Use a water-miscible organic solvent to reduce solvent polarity. pH_Mod->Co_Solvent  No Base_Selection Select a non-interfering base (e.g., NaOH, KOH, TRIS). Deprotonation->Base_Selection Protocol_pH Follow Protocol 1: Preparation of Aqueous Stock Solution via pH Adjustment. Base_Selection->Protocol_pH Success Compound Solubilized Protocol_pH->Success Protocol_CoSolvent Follow Protocol 2: Co-Solvent Screening. Co_Solvent->Protocol_CoSolvent Surfactant Strategy: Micellar Solubilization Use a surfactant above its CMC to encapsulate the compound. Protocol_CoSolvent->Surfactant If insufficient or incompatible Temp Consider Gentle Heating (use with caution). Surfactant->Temp Temp->Success

Caption: Encapsulation of the hydrophobic compound within a surfactant micelle.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes how to create a 10 mM stock solution of 3-bromo-5-methoxy-2-methylbenzoic acid in an aqueous buffer by converting it to its soluble salt form.

Materials:

  • 3-bromo-5-methoxy-2-methylbenzoic acid (MW = 245.07 g/mol )

  • 1 M NaOH solution

  • High-purity water or desired aqueous buffer (e.g., PBS)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

Procedure:

  • Weigh the Compound: Weigh out 2.45 mg of 3-bromo-5-methoxy-2-methylbenzoic acid for a final volume of 1 mL of a 10 mM solution. Adjust mass and volume as needed for your experiment.

  • Initial Suspension: Add the weighed compound to a suitable container (e.g., a glass vial). Add approximately 80% of the final desired volume of water or buffer. The compound will not dissolve and will appear as a white or off-white suspension. [2]3. pH Adjustment: While stirring, add the 1 M NaOH solution dropwise (e.g., 0.5-1.0 µL at a time). Monitor the dissolution of the solid.

  • Monitor pH: Use a calibrated pH meter to check the pH of the solution periodically. Continue adding base until all the solid has dissolved. The solution should become clear.

  • Final pH and Volume Adjustment: Once the compound is fully dissolved, confirm the final pH is in the desired range (typically >6.0 for robust solubility). Adjust the final volume to the target (e.g., 1 mL) with your buffer or water.

  • Sterilization and Storage: If required, sterile-filter the solution through a 0.22 µm filter that is compatible with your basic solution (e.g., PES). Store at 4°C or -20°C as determined by the compound's stability.

Self-Validation:

  • Visual Check: The final solution should be clear and free of any visible precipitate.

  • pH Confirmation: The final measured pH must be well above the compound's pKa. A pH below 5 may risk precipitation over time or upon freezing.

Protocol 2: Co-Solvent Screening for Solubility Enhancement

This protocol provides a method to empirically determine the minimum percentage of a co-solvent required to solubilize the compound at a target concentration.

Materials:

  • 3-bromo-5-methoxy-2-methylbenzoic acid

  • Co-solvents to be tested (e.g., DMSO, Ethanol, PEG 400) [3][4]* Aqueous buffer (e.g., PBS)

  • A series of small glass vials or a 96-well plate

  • Vortex mixer

Procedure:

  • Prepare Co-Solvent/Buffer Blends: Create a series of co-solvent/buffer blends. For example, to test DMSO, prepare vials with 100%, 90%, 80%, 60%, 40%, and 20% DMSO in your aqueous buffer (v/v).

  • Add Compound: Add a pre-weighed amount of 3-bromo-5-methoxy-2-methylbenzoic acid to each vial to achieve your target concentration (e.g., 10 mM).

  • Mix and Observe: Cap the vials securely and vortex vigorously for 2-3 minutes. Allow the vials to sit at room temperature for 30 minutes.

  • Assess Solubility: Visually inspect each vial for dissolved solid. The lowest percentage of co-solvent that results in a completely clear solution is your minimum required concentration.

  • Test Dilution Stability (Optional but Recommended): Take an aliquot from the clear solution with the lowest co-solvent percentage and dilute it 1:100 into your final assay buffer. Observe for any immediate or delayed precipitation (cloudiness). If precipitation occurs, a higher co-solvent concentration or the addition of a surfactant may be necessary.

Data Presentation:

% Co-Solvent (v/v)Visual Observation (at 10 mM)
100% DMSOClear Solution
80% DMSOClear Solution
60% DMSOClear Solution
40% DMSOHazy Suspension
20% DMSOInsoluble Precipitate
0% (Buffer Only)Insoluble Precipitate
In this example, 60% DMSO is the minimum required concentration.

References

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. [Link]

  • Global Scholarly Communication Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • PMC. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

  • PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. [Link]

  • PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. [Link]

  • ChemBK. (2024). 3-bromo-5-methoxybenzoic acid - Introduction. [Link]

  • PubMed. (2018). Direct Imaging of the Dissolution of Salt Forms of a Carboxylic Acid Drug. [Link]

  • PubChem. (n.d.). 3-Bromo-5-methylbenzoic acid. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • Google Patents. (n.d.).
  • UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Pearson. (2024). What pH would you make the water layer to cause the carboxylic acid to dissolve...[Link]

  • PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • Wikipedia. (n.d.). Surfactant. [Link]

  • PubMed. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]

  • PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid. [Link]

Sources

Troubleshooting

Minimizing debromination side reactions in 3-bromo-5-methoxy-2-methylbenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges when working with highly functionalized aryl bromides:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges when working with highly functionalized aryl bromides: the suppression of hydrodehalogenation (debromination) side reactions.

This center focuses specifically on 3-bromo-5-methoxy-2-methylbenzoic acid (CAS: 13979-61-8), a sterically hindered and electronically deactivated building block. Below, you will find mechanistic insights, causality-driven troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Insight: The Debromination Pathway

In palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), debromination occurs when the arylpalladium(II) halide intermediate intercepts a hydride source before the transmetalation step can occur[1]. For 3-bromo-5-methoxy-2-methylbenzoic acid, the steric bulk of the ortho-methyl group significantly slows down transmetalation, increasing the half-life of the Ar-Pd(II)-Br species and making it highly vulnerable to this side reaction[2].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (3-bromo-5-methoxy-2-methylbenzoic acid) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Long-Lived Intermediate OxAdd->ArPdBr TransMet Transmetalation (with Organoboron) ArPdBr->TransMet Desired Pathway Hydride Hydride Transfer (from Solvent/Base/H2O) ArPdBr->Hydride Side Reaction ArPdR Ar-Pd(II)-R TransMet->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Desired Desired Cross-Coupled Product RedElim->Desired ArPdH Ar-Pd(II)-H Intermediate Hydride->ArPdH Debrom Reductive Elimination (Debromination) ArPdH->Debrom Debrom->Pd0 SideProd 3-methoxy-2-methylbenzoic acid (Deshalo Byproduct) Debrom->SideProd

Catalytic cycle showing the divergence between cross-coupling and hydrodehalogenation.

Troubleshooting FAQs: Causality & Corrective Actions

Q1: Why is 3-bromo-5-methoxy-2-methylbenzoic acid particularly prone to debromination compared to simple aryl bromides? A1: The causality lies in the local steric and electronic environment. The C3-bromine is flanked by a C2-methyl group. This steric hindrance physically impedes the approach of the bulky organoboron reagent during the transmetalation step. Because transmetalation is the rate-limiting step here, the arylpalladium(II) halide intermediate persists in the reaction mixture for an extended period. This long-lived intermediate is highly susceptible to intercepting hydride sources via β -hydride elimination from coordinated alkoxides or protic solvents, leading to the deshalo byproduct[2][3].

Q2: How do my solvent and base choices drive the hydrodehalogenation pathway, and how can I optimize them? A2: Protic solvents (like ethanol or water) and bases with beta-hydrogens (such as certain amines or alkoxides) can coordinate to the Pd(II) center. Once coordinated, they undergo β -hydride elimination, transferring a hydride directly to the palladium metal to form an Ar-Pd(II)-H species. Subsequent reductive elimination yields the debrominated arene[1]. Corrective Action: Transition to rigorously anhydrous, degassed aprotic solvents (e.g., 1,4-dioxane or toluene). Replace strong alkoxide or carbonate bases with milder, non-nucleophilic inorganic bases like anhydrous K3​PO4​ or Cs2​CO3​ [4].

Q3: What ligand systems best suppress the debromination of this sterically hindered substrate? A3: While bulky, electron-rich phosphines (like XPhos) are typically used to accelerate oxidative addition, they can inadvertently promote the reductive elimination of the Ar-Pd-H species if transmetalation remains sluggish[5]. Corrective Action: To outcompete debromination, you must accelerate transmetalation. Using a highly active precatalyst system (such as Buchwald precatalysts like XPhos Pd G3 or Pd-PEPPSI-IPr) ensures rapid entry into the catalytic cycle and facilitates transmetalation. If debromination persists, switching to less electron-donating phosphines (e.g., dppf) or N-Heterocyclic Carbenes (NHCs) can alter the selectivity profile and disfavor the hydrodehalogenation pathway[2][5].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the ratio of desired cross-coupling versus debromination for sterically hindered aryl bromides like 3-bromo-5-methoxy-2-methylbenzoic acid.

EntryCatalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Desired Yield (%)Debromination (%)
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0)EtOH / H2​O (4:1)901575
2 Pd(OAc)2​ / SPhos (5 mol%) K2​CO3​ (2.0)Toluene / H2​O (10:1)1004248
3Pd-PEPPSI-IPr (3 mol%) K3​PO4​ (2.5)1,4-Dioxane (Anhydrous)807412
4XPhos Pd G3 (3 mol%) K3​PO4​ (2.5)1,4-Dioxane (Anhydrous)8089 < 3

Note: Moving from protic, water-heavy conditions (Entry 1) to anhydrous, highly active precatalyst systems (Entry 4) effectively shuts down the hydride-transfer pathway.

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 3-Bromo-5-methoxy-2-methylbenzoic Acid

This protocol is designed as a self-validating system. It includes specific analytical checkpoints to ensure the hydrodehalogenation pathway remains suppressed throughout the workflow.

Phase 1: Rigorous Preparation (Eliminating Hydride Sources)

  • Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3 times) to eliminate atmospheric moisture[4].

  • Sparge anhydrous 1,4-dioxane with Argon for 30 minutes prior to use to remove dissolved oxygen, which can degrade the phosphine ligand and stall the catalytic cycle.

Phase 2: Reaction Assembly 3. To the cooled Schlenk flask under Argon, add 3-bromo-5-methoxy-2-methylbenzoic acid (1.0 equiv), the desired arylboronic acid (1.5 equiv), anhydrous K3​PO4​ (2.5 equiv), and XPhos Pd G3 precatalyst (0.03 equiv). 4. Add the degassed, anhydrous 1,4-dioxane (yielding a 0.2 M solution). 5. Seal the flask and stir at room temperature for 5 minutes to ensure homogeneity, then heat to 80 °C using an oil bath or heating block.

Phase 3: Self-Validating Execution & Monitoring 6. Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS (Negative Ion Mode).

  • Success Metric: The starting material mass ([M-H]⁻ = 243.0 / 245.0 m/z) should be diminishing.

  • Debromination Check: Look for the deshalo byproduct, 3-methoxy-2-methylbenzoic acid ([M-H]⁻ = 165.1 m/z). If the relative abundance of the 165.1 m/z peak exceeds 5% of the total ion chromatogram, immediately check the integrity of your Argon line and the anhydrousness of your solvent.

  • Continue heating until the starting material is completely consumed (typically 4-6 hours).

Phase 4: Workup & Isolation 8. Cool the reaction to room temperature. Quench by adding 1M HCl dropwise until the pH reaches ~3 (to ensure the carboxylic acid product is fully protonated and soluble in the organic phase). 9. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. 11. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient with 1% Acetic Acid to prevent streaking of the carboxylic acid).

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs.[Link]

  • The Journal of Organic Chemistry. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction". ACS Publications.[Link]

Sources

Optimization

Controlling temperature for stability of 3-bromo-5-methoxy-2-methylbenzoic acid

Compound: 3-Bromo-5-methoxy-2-methylbenzoic acid (CAS: 13979-61-8) Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3-bromo-5-methoxy-2-met...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 3-Bromo-5-methoxy-2-methylbenzoic acid (CAS: 13979-61-8)

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3-bromo-5-methoxy-2-methylbenzoic acid . As a highly substituted benzoic acid derivative, this compound presents unique thermal stability challenges due to the electronic and steric interplay between the carboxylic acid, the ortho-methyl group, and the meta-halogen.

This document provides field-proven troubleshooting strategies, self-validating analytical workflows, and mechanistic insights to ensure the integrity of your material during storage, synthesis, and drying.

Section 1: Physicochemical & Thermal Baseline Data

Understanding the baseline thermal properties is the first step in preventing degradation. While direct literature on the exact decomposition temperature of this specific molecule is proprietary to manufacturers, we can accurately extrapolate its behavior based on the established thermal profiles of analogous halogenated and methoxy-substituted benzoic acids[1][2].

Table 1: Physicochemical & Predicted Thermal Properties

ParameterValue / SpecificationMechanistic Rationale
Molecular Formula C9H9BrO3Highly substituted aromatic ring.
Molecular Weight 245.07 g/mol -
Storage Temperature 15°C to 25°C (Room Temp)Prevents slow-onset thermal degradation[3].
Predicted Melting Point 160°C - 180°CHalogen substitution alters crystal packing and melting thermodynamics[2].
Decomposition Onset > 200°CPrimary degradation pathway is decarboxylation[1].
Section 2: Storage & Baseline Stability FAQs

Q1: What are the optimal long-term storage conditions, and why? A1: The compound should be stored in a sealed container, protected from light, in a dry environment at room temperature (15°C–25°C)[3]. Causality: The methoxy group is relatively stable, but the carbon-bromine bond can be susceptible to photolytic cleavage over extended periods. Furthermore, ambient moisture can lead to caking or localized hydrolysis if trace impurities are present. Refrigeration is generally unnecessary unless the compound is dissolved in a reactive solvent.

Q2: What is the primary mechanism of thermal degradation for this compound? A2: The principal thermal degradation pathway for methoxybenzoic acid derivatives is decarboxylation [1]. At elevated temperatures (typically >200°C), the carboxylic acid group is eliminated as carbon dioxide (CO₂), yielding 1-bromo-3-methoxy-5-methylbenzene. Causality: The ortho-methyl group creates steric crowding around the carboxylic acid, which can slightly lower the activation energy required for decarboxylation compared to unsubstituted benzoic acid.

ThermalDegradation A 3-bromo-5-methoxy- 2-methylbenzoic acid B Thermal Stress (>200°C) A->B Direct Heating E Transition Metal Catalysis (e.g., Pd) A->E Cross-coupling Rxn C Decarboxylation (-CO2) B->C D 1-bromo-3-methoxy- 5-methylbenzene C->D F Accelerated Protodecarboxylation E->F F->D

Logical pathways of thermal degradation and metal-catalyzed protodecarboxylation.

Section 3: Reaction & Processing Troubleshooting

Q3: During a high-temperature Suzuki cross-coupling reaction (110°C), I am observing significant loss of the carboxylic acid group. How can I mitigate this? A3: You are experiencing transition-metal-catalyzed protodecarboxylation. While the pure compound is stable up to ~200°C[1], palladium and copper catalysts drastically lower the activation energy for the extrusion of CO₂ from ortho-substituted benzoic acids. Actionable Solution:

  • Lower the Temperature: Reduce the reaction temperature to 80°C–90°C.

  • Modify the Base: Switch from strong bases (like KOtBu) to milder carbonate bases (e.g., K₂CO₃ or Cs₂CO₃) to reduce the nucleophilic attack that facilitates the decarboxylation transition state.

Q4: What are the safe temperature limits for vacuum drying the isolated acid after recrystallization? A4: Do not exceed 50°C to 60°C under high vacuum (<10 mbar). Causality: Even though bulk decomposition occurs >200°C, wet cakes often contain trace acidic or basic impurities from the synthesis workup. These impurities can create localized "hot spots" that catalyze premature degradation. High vacuum compensates for the lower temperature by reducing the boiling point of the residual solvents, ensuring complete drying without imparting thermal stress.

Protocol: Controlled-Temperature Vacuum Drying

  • Preparation: Spread the wet cake evenly on a glass or PTFE-lined tray to a thickness of no more than 1 cm. Reasoning: Maximizes surface area for solvent evaporation, preventing localized solvent pooling.

  • Vacuum Application: Apply a vacuum of <10 mbar before initiating heat. Reasoning: Prevents the solvent from boiling violently and causing material loss (bumping).

  • Heating: Ramp the oven temperature at 5°C/min to a maximum of 50°C. Hold until constant mass is achieved.

  • Cooling & Purging: Turn off the heat and allow the oven to cool to room temperature under vacuum. Bleed the oven with dry Nitrogen (N₂). Reasoning: Prevents atmospheric moisture from condensing on the hygroscopic dried product.

Section 4: Analytical Validation Workflows

Q5: How can I establish a self-validating thermal stability profile for my specific batch before scaling up a reaction? A5: You must perform a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) run. This will precisely identify the melting point and the exact onset temperature of decarboxylation for your specific batch matrix[1].

Methodology: Self-Validating TGA/DSC Protocol

  • Crucible Selection: Weigh 2–5 mg of the sample into an alumina (Al₂O₃) crucible. Causality: Avoid standard aluminum crucibles if scanning above 500°C, as halogenated organics can react with aluminum at extreme temperatures, skewing the mass-loss data.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere ensures that you are measuring pure thermal decomposition (decarboxylation) rather than oxidative degradation, which would occur in ambient air.

  • Heating Ramp: Apply a heating rate of 10°C/min from 25°C to 400°C. Causality: 10°C/min is the industry standard for reproducible kinetic data. A slower rate (e.g., 5°C/min) can be used if you need to resolve closely overlapping endothermic events (e.g., melting vs. early-stage solvent evaporation).

  • Data Validation (Self-Check): The mass loss observed at the decomposition onset should theoretically match the mass percentage of the leaving group. For 3-bromo-5-methoxy-2-methylbenzoic acid (MW: 245.07 g/mol ), the loss of CO₂ (44.01 g/mol ) corresponds to an ~18% mass reduction. If the TGA shows an 18% drop, you have definitively confirmed decarboxylation.

TGAWorkflow N1 Sample Prep (2-5 mg Alumina) N2 Inert Purge (N2, 50 mL/min) N1->N2 N3 Heating Ramp (10°C/min) N2->N3 N4 Data Acquisition (Mass Loss %) N3->N4 N5 Validate -18% (CO2 Loss) N4->N5

Standardized TGA workflow for establishing batch-specific thermal stability limits.

Table 2: TGA/DSC Troubleshooting Matrix

ObservationPotential CauseCorrective Action
Mass loss < 100°C Residual solvent or moisture.Implement the Controlled-Temperature Vacuum Drying protocol prior to analysis.
Early onset decomposition (<150°C) Trace catalytic impurities (e.g., metals from previous steps).Re-purify the batch via recrystallization or silica plug.
Exothermic peak without mass loss Polymorphic transition.Run Powder X-Ray Diffraction (PXRD) to confirm crystal form stability[2].
References
  • RSC Publishing. "New forms of apremilast with halogen derivatives of benzoic acid." CrystEngComm. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Separation of Methoxy-Methylbenzoic Acids

As a Senior Application Scientist, this guide provides in-depth technical support for the chromatographic separation of methoxy-methylbenzoic acid isomers. These positional isomers present a significant purification chal...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the chromatographic separation of methoxy-methylbenzoic acid isomers. These positional isomers present a significant purification challenge due to their nearly identical physical and chemical properties. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating methoxy-methylbenzoic acid isomers?

A1: The fundamental challenge lies in the isomers' subtle structural differences. Positional isomers, such as the various methoxy-methylbenzoic acids, have the same molecular weight and functional groups, leading to very similar polarities and hydrophobicities.[1] Consequently, achieving baseline separation requires chromatographic systems with high efficiency and specific selectivity to exploit minor differences in their interaction with the stationary phase.[2]

Q2: How do I select the appropriate stationary phase for this separation?

A2: The choice of stationary phase is the most critical factor for achieving selectivity between isomers. While a standard C18 column is a common starting point in reversed-phase chromatography, more specialized phases are often necessary.[1]

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase HPLC and separates primarily based on hydrophobicity.[3] While it can be effective, its selectivity for positional isomers may be limited if their overall hydrophobicity is too similar. It is an excellent initial screening column.

  • Phenyl-based Phases (Phenyl, Phenyl-Hexyl): These columns are highly recommended for separating aromatic and isomeric compounds.[1] The phenyl groups on the stationary phase can induce π-π interactions with the benzene ring of the benzoic acid derivatives.[4] These interactions are sensitive to the electronic and steric environment of the aromatic ring, which differs between the isomers, thus providing a unique separation mechanism beyond simple hydrophobicity.

  • Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, aromatic (π-π), and dipole-dipole interactions. The electron-withdrawing fluorine atoms create a distinct electronic environment, enhancing selectivity for positional isomers, especially those with polar functional groups like methoxy and carboxylic acid moieties.

  • Embedded Polar Group (e.g., Amide) Phases: These columns feature a polar group (like an amide) embedded within the alkyl chain. This can provide alternative selectivity and improved peak shape for acidic compounds, potentially due to different hydrogen bonding capabilities.

Q3: How should I optimize the mobile phase for separating acidic isomers?

A3: Mobile phase optimization is crucial for controlling retention and improving peak shape. For acidic compounds like methoxy-methylbenzoic acids, pH control is paramount.

  • Suppressing Ionization: The carboxylic acid group (pKa typically ~4-5) must be in its protonated (neutral) form to ensure good retention on a reversed-phase column and prevent peak tailing.[5][6] This is achieved by acidifying the aqueous portion of the mobile phase to a pH at least 1-2 units below the analyte's pKa.[7] Common acidic modifiers include 0.1% formic acid, 0.1% acetic acid, or a phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to a pH of ~2.5-3.0.[5][8]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents.[9] Acetonitrile often provides sharper peaks and lower viscosity, but methanol can offer different selectivity. It is often beneficial to screen both during method development.

  • Gradient Elution: For complex mixtures or when isomers have significantly different retention times, a gradient elution (where the percentage of organic solvent is increased over time) can improve resolution and reduce analysis time.[1][10]

Q4: What detection method is most suitable?

A4: The choice of detector depends on the analytical requirements.

  • UV-Visible Detector: Methoxy-methylbenzoic acids contain a chromophore (the benzene ring) and are readily detected by UV. A photodiode array (PDA) detector is particularly useful as it can provide spectral information to confirm peak purity and aid in peak identification.[11] A common detection wavelength is 254 nm.[12]

  • Mass Spectrometry (MS): An MS detector provides mass information, which is invaluable for confirming the identity of each isomer (as they all have the same mass) and for detecting any co-eluting impurities.[11] For quantitative analysis, MS offers superior sensitivity and selectivity.[13]

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography separation of methoxy-methylbenzoic acid isomers.

Problem 1: Poor or No Resolution Between Isomer Peaks

Your chromatogram shows broad, overlapping, or completely co-eluting peaks.

Causality & Solutions:

  • Insufficient Selectivity: The stationary phase may not be interacting differently enough with the isomers.

    • Solution A: Change Stationary Phase. If you are using a C18 column, switch to a phase that offers alternative separation mechanisms. A Phenyl-Hexyl or PFP column is the logical next step to exploit π-π and dipole-dipole interactions.[1]

  • Incorrect Mobile Phase Strength: The organic solvent concentration may be too high, causing the isomers to elute too quickly without sufficient interaction with the column.

    • Solution B: Adjust Solvent Ratio. In a reversed-phase system, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and provide more opportunity for the column to resolve the isomers.

    • Solution C: Implement a Gradient. A shallow gradient, where the organic solvent concentration increases very slowly, can effectively separate closely eluting peaks.[1][10]

Troubleshooting Workflow: Poor Resolution

PoorResolution Poor Resolution CheckMobilePhase Is Mobile Phase Optimized? PoorResolution->CheckMobilePhase CheckColumn Is Column Chemistry Appropriate? CheckMobilePhase->CheckColumn Yes AdjustSolvent Decrease Organic Solvent % CheckMobilePhase->AdjustSolvent No ImplementGradient Implement a Shallow Gradient CheckColumn->ImplementGradient Yes SwitchPhase Switch to Phenyl or PFP Stationary Phase CheckColumn->SwitchPhase No Resolved Resolution Achieved AdjustSolvent->Resolved ImplementGradient->Resolved SwitchPhase->Resolved

Caption: Workflow for troubleshooting poor isomer resolution.

Problem 2: Peak Tailing

Peaks, especially for the acidic analytes, appear asymmetrical with a "tail" extending from the back of the peak.

Causality & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica surface of the stationary phase can be deprotonated at higher pH values.[6] These negatively charged sites can then interact ionically with any ionized (negatively charged) carboxylate groups of the analyte, causing tailing.[7]

    • Solution A: Adjust Mobile Phase pH. Ensure the mobile phase pH is low enough (~2.5-3.0) to keep both the analyte's carboxylic acid group and the surface silanols fully protonated, minimizing these unwanted secondary interactions.[5]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to poor peak shape.

    • Solution B: Dilute the Sample. Reduce the sample concentration and/or the injection volume.[1]

  • Column Degradation: The stationary phase may be degrading, particularly if used outside its recommended pH range (typically 2-8 for standard silica columns).[14] This exposes more active silanol sites.

    • Solution C: Use a Guard Column & Replace Column. A guard column can protect the analytical column from contaminants.[8] If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Problem 3: Drifting Retention Times

The time it takes for peaks to elute changes between injections, either consistently in one direction or randomly.

Causality & Solutions:

  • Insufficient Column Equilibration: The column has not reached thermal or chemical equilibrium with the mobile phase before injection.

    • Solution A: Increase Equilibration Time. Especially when changing mobile phases or using a gradient, allow the system to pump the mobile phase through the column for at least 10-15 column volumes until a stable baseline is achieved.[7]

  • Mobile Phase Inconsistency: The mobile phase composition is changing over time, perhaps due to the evaporation of the more volatile organic component.

    • Solution B: Prepare Fresh Mobile Phase. Prepare mobile phase daily and keep solvent bottles capped to prevent evaporation.

  • Temperature Fluctuations: Column temperature affects retention.

    • Solution C: Use a Column Thermostat. A column oven provides a stable temperature environment, leading to more reproducible retention times.[5][12]

Experimental Protocols & Data

Protocol: HPLC Separation of Methoxy-Methylbenzoic Acid Isomers

This protocol provides a robust starting point for separating methoxy-methylbenzoic acid isomers.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions (Starting Point):

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • Start at 30% B.

      • Linear ramp to 70% B over 15 minutes.

      • Hold at 70% B for 2 minutes.

      • Return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve ~10 mg of the isomer mixture in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Dilute this stock solution with the same solvent to a working concentration of approximately 50 µg/mL.

    • Filter the final sample through a 0.45 µm syringe filter before injection to prevent clogging the system.

Data Presentation: Stationary Phase Selection Guide
Stationary PhasePrimary Interaction Mechanism(s)Ideal ForPotential Drawbacks
C18 Hydrophobic (Van der Waals)General-purpose screening, separating compounds with significant hydrophobicity differences.May provide insufficient selectivity for positional isomers with similar polarity.[1]
Phenyl-Hexyl Hydrophobic, π-π InteractionsAromatic compounds, positional isomers. Offers enhanced selectivity compared to C18.Can have lower retention for purely aliphatic compounds.
PFP Hydrophobic, π-π, Dipole-Dipole, Shape SelectivityHalogenated compounds, polar aromatics, and challenging isomer separations.[2]Selectivity can be highly dependent on the mobile phase composition.
Embedded Amide Hydrophobic, Hydrogen Bonding, Shape SelectivityPolar acidic and basic compounds, offering unique selectivity and improved peak shape.May exhibit different retention behavior compared to traditional reversed-phase columns.
Visualization: Mobile Phase Optimization Strategy

Start Start Optimization SetpH Set Aqueous pH to 2.5 - 3.0 (e.g., 0.1% Formic Acid) Start->SetpH InitialScreen Screen Isocratic Hold (e.g., 50% Acetonitrile) SetpH->InitialScreen EvalRetention Evaluate Retention InitialScreen->EvalRetention TooLow Adjust Organic % (Decrease to Increase Retention) EvalRetention->TooLow Too Low (k' < 2) TooHigh Adjust Organic % (Increase to Decrease Retention) EvalRetention->TooHigh Too High (k' > 10) GoodRange Develop Shallow Gradient Around Isocratic Hold % EvalRetention->GoodRange Good (2 < k' < 10) TooLow->GoodRange TooHigh->GoodRange FinalMethod Final Optimized Method GoodRange->FinalMethod

Caption: A systematic approach to mobile phase optimization.

References
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • RSC Publishing. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • CORE. (n.d.). The separation of optical isomers by gas chromatography. Retrieved from [Link]

  • NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Gcms.cz. (n.d.). Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

  • (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • Restek Resource Hub. (2019, June 17). Choosing Your LC Stationary Phase. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Performance of the non-targeted method to detect and identify [M − H] −... | Download Scientific Diagram. Retrieved from [Link]

  • (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of 3-bromo-5-methoxy-2-methylbenzoic acid

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or modified compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or modified compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this process. This guide provides an in-depth, comparative analysis of the ¹H NMR spectrum of 3-bromo-5-methoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid with potential applications as a versatile chemical building block.

This guide will not only predict the spectrum of the target molecule based on established principles but will also compare it with structurally related analogues to provide a comprehensive understanding of how different substituents influence the proton chemical environments in a polysubstituted benzene ring.

The Foundational Principles of Aromatic ¹H NMR

Protons directly attached to an aromatic ring typically resonate in the downfield region of the ¹H NMR spectrum, generally between 6.5 and 8.0 ppm[1]. This significant deshielding is a consequence of the ring current effect generated by the delocalized π-electrons in the aromatic system[1]. The precise chemical shift of each aromatic proton is further modulated by the electronic effects of the substituents on the ring.

Electron-donating groups (EDGs), such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density of the aromatic ring, particularly at the ortho and para positions, leading to increased shielding and an upfield shift (lower ppm) of the corresponding proton signals. Conversely, electron-withdrawing groups (EWGs), like a carboxylic acid (-COOH) and halogens (e.g., -Br), decrease the electron density of the ring, causing deshielding and a downfield shift (higher ppm) of the aromatic proton signals. These substituent effects are approximately additive, allowing for the prediction of chemical shifts in polysubstituted aromatic compounds[2][3].

Below is the structure of our target molecule, 3-bromo-5-methoxy-2-methylbenzoic acid, with the non-equivalent protons labeled.

Figure 1: Structure of 3-bromo-5-methoxy-2-methylbenzoic acid with proton labeling.

Predicting the ¹H NMR Spectrum of 3-bromo-5-methoxy-2-methylbenzoic acid

To predict the ¹H NMR spectrum, we will use the principle of substituent chemical shift (SCS) additivity, with benzene as the base value (δ ≈ 7.27 ppm). The SCS increments are derived from empirical data, such as that compiled by Hans Reich[4][5].

Substituent Contributions:

  • -COOH: Electron-withdrawing. Deshields ortho and para protons.

  • -CH₃: Electron-donating. Shields ortho and para protons.

  • -Br: Weakly electron-withdrawing (inductive) but has some electron-donating (resonance) character. Overall, it is considered a deactivating group.

  • -OCH₃: Strongly electron-donating. Shields ortho and para protons.

Predicted Chemical Shifts and Splitting Patterns:

ProtonSubstituent EffectsPredicted δ (ppm)MultiplicityCoupling Constant (J)
H-4 ortho to -OCH₃, meta to -COOH and -Br, para to -CH₃~6.9 - 7.2DoubletJmeta ≈ 2-3 Hz
H-6 ortho to -COOH, meta to -CH₃ and -OCH₃, para to -Br~7.5 - 7.8DoubletJmeta ≈ 2-3 Hz
-CH₃ Benzylic protons~2.2 - 2.5Singlet-
-OCH₃ Methoxy protons~3.8 - 4.0Singlet-
-COOH Carboxylic acid proton> 10 (often broad)Singlet-

The workflow for this prediction is outlined in the following diagram:

G A Identify Molecular Structure B Identify Unique Proton Environments A->B C Determine Substituent Effects (EDG/EWG) B->C F Determine Neighboring Protons B->F D Apply Additive SCS Increments C->D E Predict Chemical Shifts (δ) D->E I Assemble Predicted Spectrum E->I G Predict Splitting Patterns (n+1 rule) F->G H Predict Coupling Constants (J) G->H H->I

Figure 2: Workflow for the prediction of a ¹H NMR spectrum.

Comparative Analysis with Structurally Related Benzoic Acids

To contextualize our prediction for 3-bromo-5-methoxy-2-methylbenzoic acid, we will now compare its expected spectrum with the experimental or predicted data for several related molecules. This comparative approach allows us to observe the specific influence of each substituent on the aromatic proton environment.

CompoundAromatic Protons (δ, ppm, Multiplicity, J in Hz)Other Protons (δ, ppm)
3-bromo-5-methoxy-2-methylbenzoic acid (Predicted) H-4: ~6.9-7.2 (d, J≈2.5); H-6: ~7.5-7.8 (d, J≈2.5)-CH₃: ~2.3; -OCH₃: ~3.9; -COOH: >10
3-bromo-4-methoxybenzoic acid [1]H-2: 8.05 (d, J=2.1); H-5: 7.01 (d, J=8.7); H-6: 7.90 (dd, J=8.6, 2.1)-OCH₃: 3.85
3,5-dibromobenzoic acid H-2, H-6: ~8.0 (d, J≈2.0); H-4: ~7.8 (t, J≈2.0)-COOH: >10

Discussion of Comparative Data:

  • 3-bromo-4-methoxybenzoic acid: This isomer provides an excellent comparison. The presence of ortho coupling (J ≈ 8.6-8.7 Hz) between H-5 and H-6 is a key differentiating feature from our target molecule, which only exhibits meta coupling. The downfield shift of H-2 (δ 8.05) is due to its ortho position relative to the electron-withdrawing carboxylic acid group.

  • 3,5-dibromobenzoic acid: In this molecule, the two bromine atoms strongly deshield the aromatic protons. The two equivalent protons at positions 2 and 6 appear as a doublet due to meta coupling with the proton at position 4. The proton at position 4 appears as a triplet due to coupling with the two equivalent protons at positions 2 and 6. This contrasts with our target molecule where the two aromatic protons are not equivalent and are both expected to be doublets.

Experimental Protocol for ¹H NMR Spectroscopy

For the acquisition of high-quality ¹H NMR spectra of substituted benzoic acids, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shift of exchangeable protons like the carboxylic acid proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and acquisition time.

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase-correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the splitting patterns and measure the coupling constants.

Conclusion

The ¹H NMR spectrum of 3-bromo-5-methoxy-2-methylbenzoic acid is predicted to exhibit two distinct doublets in the aromatic region, corresponding to the two non-equivalent aromatic protons, with a small meta coupling constant. The spectrum will also show three singlets for the methyl, methoxy, and carboxylic acid protons. By comparing this predicted spectrum with those of structurally similar benzoic acids, we can gain a deeper understanding of the interplay of substituent effects on the chemical shifts and coupling patterns of aromatic protons. This in-depth analysis is a critical skill for chemists in research and development, enabling the confident structural assignment of complex organic molecules.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Diehl, P., & Leipert, T. K. (1964). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 36(8), 1571–1573.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 15-19.
  • Reich, H. J. (2020). NMR Spectroscopy – Organic Chemistry Data & Info. Retrieved from [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Grimm, C., Treder, A., & Bilitewski, U. (2019). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Molecules, 24(18), 3293.
  • MRI Questions. (2015). 5.2 Chemical Shift. Retrieved from [Link]

  • Vertex AI Search. (n.d.). 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts.

Sources

Comparative

FTIR spectral analysis of 3-bromo-5-methoxy-2-methylbenzoic acid functional groups

As a Senior Application Scientist, I frequently guide drug development teams through the nuances of vibrational spectroscopy. When analyzing complex, multi-substituted aromatic compounds like 3-bromo-5-methoxy-2-methylbe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams through the nuances of vibrational spectroscopy. When analyzing complex, multi-substituted aromatic compounds like 3-bromo-5-methoxy-2-methylbenzoic acid , selecting the correct Fourier Transform Infrared (FTIR) sampling modality is critical. This molecule presents a unique analytical challenge: it contains a sterically hindered carboxylic acid, an electron-donating methoxy group, a methyl group, and an electron-withdrawing heavy halogen (bromine).

To accurately map these functional groups, laboratories typically choose between Attenuated Total Reflectance (ATR-FTIR) and KBr Pellet Transmission . This guide objectively compares these two methodologies, providing the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

Modality Comparison: ATR-FTIR vs. KBr Transmission

While ATR-FTIR has become the modern standard due to its rapid workflow [3], classical KBr transmission remains superior for trace analysis and high-resolution library matching [1]. Understanding the physical interaction between the IR beam and the sample dictates which method to use.

Analytical ParameterATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)
Physical Mechanism Evanescent wave surface penetration ( )Direct bulk transmission through a diluted matrix
Sample Preparation None; direct application to crystal [3]Extensive; requires precise grinding and pressing [5]
Sensitivity (Trace) Low; limited by shallow penetration depthHigh ; longer effective pathlength captures weak bands [2]
Spectral Artifacts Wavelength-dependent peak distortion (requires ATR correction algorithm)Christiansen effect (sloping baseline) if poorly ground
Quantitative Accuracy Moderate; dependent on uniform anvil pressureHigh ; strictly adheres to the Beer-Lambert Law [4]

Expected Spectral Assignments for 3-Bromo-5-methoxy-2-methylbenzoic Acid

Before executing the physical experiment, we must establish the theoretical spectral map. The interplay of the functional groups in this specific molecule yields the following expected vibrational frequencies:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Spectral Characteristics
Carboxylic Acid (-COOH) ν (O-H) stretch3300 – 2500Broad, strong (due to hydrogen-bonded dimers)
ν (C=O) stretch1680 – 1710Sharp, strong (conjugated with aromatic ring)
Methoxy (-OCH₃) ν (C-O-C) asymmetric1240 – 1260Strong
ν (C-H) aliphatic2830 – 2850Weak, distinct from other C-H stretches
Methyl (-CH₃) δ (C-H) bending~1450 (asym), ~1375 (sym)Medium
Aromatic Ring (Ar) ν (C=C) stretch1580 – 1600, 1480 – 1500Medium, multiple bands
δ (C-H) out-of-plane850 – 900Strong (meta-disubstituted pattern)
Bromine (-Br) ν (C-Br) stretch500 – 650Strong, found deep in the fingerprint region

Self-Validating Experimental Protocols

Do not treat FTIR as a "black box." Every step in sample preparation directly impacts the optical physics of the measurement. Below are the field-proven protocols for both modalities.

Protocol A: KBr Pellet Transmission (High-Resolution Workflow)

Use this method when building quantitative reference libraries or analyzing trace impurities.

  • Matrix Dehydration: Dry spectroscopic-grade KBr powder at 110°C for at least 4 hours [1].

    • Causality: KBr is highly hygroscopic. Absorbed atmospheric water will produce a massive, broad artifact band at ~3400 cm⁻¹, masking the critical O-H stretch of the compound's carboxylic acid group.

  • Precision Grinding: Weigh ~1 mg of 3-bromo-5-methoxy-2-methylbenzoic acid and ~100 mg of dried KBr (1% w/w ratio). Grind the mixture in an agate mortar for 3–5 minutes until the particle size is strictly [5].

    • Causality: Infrared wavelengths range from 2.5 to 25 μm. If sample particles approach the wavelength of the incident IR light, Mie scattering occurs. This manifests as a severely sloping baseline (the Christiansen effect), ruining quantitative peak integration.

  • Pellet Pressing: Transfer the powder to a 13 mm die. Apply a vacuum to the die for 2 minutes, then press at 10 tons of force for 3 minutes.

    • Validation Checkpoint: Hold the resulting pellet up to the light. It must be visually transparent. A cloudy pellet indicates trapped air or moisture and must be discarded.

  • Acquisition: Place the pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution against a blank KBr background.

Protocol B: ATR-FTIR (High-Throughput Workflow)

Use this method for rapid lot-release testing or polymorphic screening.

  • Background Validation: Clean the diamond crystal with isopropanol. Acquire a background spectrum.

    • Validation Checkpoint: The single-beam background must exhibit characteristic diamond phonon bands between 1900–2300 cm⁻¹ but absolutely no organic residue.

  • Sample Application: Deposit 2–3 mg of the neat 3-bromo-5-methoxy-2-methylbenzoic acid powder directly onto the center of the crystal [3].

  • Pressure Application: Lower the ATR anvil until the built-in clutch clicks, ensuring maximum pressure.

    • Causality: The evanescent wave generated at the diamond interface penetrates only into the sample. Insufficient pressure results in poor optical contact, leading to artificially weak absorbance bands—particularly at higher wavenumbers (like the 3300 cm⁻¹ O-H stretch) where penetration depth is the shallowest.

  • Acquisition & Processing: Acquire 32 scans at 4 cm⁻¹ resolution. Post-acquisition, apply an "ATR Correction" algorithm in the spectrometer software.

    • Causality: Because penetration depth increases at lower wavenumbers, the C-Br stretch (~600 cm⁻¹) will appear artificially intense compared to the O-H stretch. ATR correction normalizes the spectrum to mimic a transmission profile.

Workflow Visualization

FTIR_Workflow Start Solid Sample: 3-bromo-5-methoxy-2-methylbenzoic acid Choice Select FTIR Modality Start->Choice ATR ATR-FTIR Modality (Surface Interaction) Choice->ATR High Throughput KBr KBr Pellet Modality (Bulk Transmission) Choice->KBr High Sensitivity ATR_Prep Direct Application Apply Anvil Pressure ATR->ATR_Prep KBr_Prep Grind < 2 μm with KBr Press at 10 Tons KBr->KBr_Prep Measure Acquire IR Spectra (4000 - 400 cm⁻¹) ATR_Prep->Measure KBr_Prep->Measure Process Spectral Processing (ATR Correction / Baseline) Measure->Process Identify Functional Group Assignment (-COOH, -OCH3, -Br, Ar) Process->Identify

Figure 1: Comparative FTIR analytical workflow for solid organic compounds.

Conclusion

For routine identification of 3-bromo-5-methoxy-2-methylbenzoic acid, ATR-FTIR is the most efficient choice, provided that the analyst applies adequate anvil pressure and software-based ATR corrections to account for the shallow penetration depth at the high-frequency O-H stretching region. However, if the goal is to quantify trace impurities or resolve subtle shifts in the C=O stretch due to polymorphic hydrogen bonding, the KBr Pellet method remains the gold standard [4], offering superior signal-to-noise ratios and strict adherence to the Beer-Lambert law.

References

  • Title: Why should I be using KBr Pellets (AN18-07) Source: Specac URL: [Link]

  • Title: What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR? Source: Kintek Solution URL: [Link]

  • Title: Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat... Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy Source: MDPI (Molecules) URL: [Link]

  • Title: A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry Source: American Chemical Society (ACS Publications) URL: [Link]

Validation

Advanced HPLC Method Development for Purity Analysis of 3-Bromo-5-methoxy-2-methylbenzoic Acid

As pharmaceutical pipelines grow increasingly complex, the analytical control of building blocks and intermediates is non-negotiable. 3-Bromo-5-methoxy-2-methylbenzoic acid is a highly functionalized aromatic intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines grow increasingly complex, the analytical control of building blocks and intermediates is non-negotiable. 3-Bromo-5-methoxy-2-methylbenzoic acid is a highly functionalized aromatic intermediate. Its purity profile is often complicated by the presence of closely related positional isomers (e.g., 5-bromo or 4-bromo analogs), des-bromo impurities, and unreacted starting materials.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires moving beyond trial-and-error. As an application scientist, method development must be rooted in the physicochemical properties of the analyte—specifically its pKa, polarizability, and hydrophobic footprint.

This guide objectively compares column chemistries and outlines a self-validating, causality-driven protocol for the purity analysis of 3-bromo-5-methoxy-2-methylbenzoic acid, grounded in the latest USP <621>[1] and ICH Q2(R2)[2] regulatory frameworks.

Mechanistic Grounding: The "Why" Behind the Method

Controlling Ionization to Eliminate Peak Tailing

3-Bromo-5-methoxy-2-methylbenzoic acid contains a carboxylic acid moiety with an estimated pKa of ~3.8. Peak tailing for acidic compounds like benzoic acid derivatives is a frequent issue in reversed-phase HPLC, primarily caused by secondary interactions with residual silanols on the stationary phase and inappropriate mobile phase pH[3].

If the mobile phase pH is near the analyte's pKa, the compound exists in a dynamic equilibrium between its ionized (hydrophilic) and non-ionized (hydrophobic) states, leading to split or severely broadened peaks. To ensure the analyte is in a single, fully protonated form, the mobile phase pH must be maintained at least 1.5 to 2.0 units below its pKa[3]. Therefore, an acidic modifier such as 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) is mandatory for the aqueous mobile phase.

Column Chemistry: Beyond Standard C18

When separating halogenated aromatic isomers, a standard fully porous C18 column often fails to provide adequate resolution. The hydrophobic footprint of a 3-bromo isomer is nearly identical to a 5-bromo isomer. To achieve baseline separation, we must exploit alternate retention mechanisms:

  • C18 (Octadecyl): Relies purely on hydrophobic dispersion forces. Offers high retention but poor shape selectivity for isomers.

  • Phenyl-Hexyl: Introduces π−π interactions. The hexyl alkyl chain provides flexibility, allowing the stationary phase phenyl ring to align with the analyte's aromatic ring.

  • Biphenyl: Features a rigid, electron-dense double-ring system. The electron-withdrawing bromine atom on our analyte creates a localized dipole. The Biphenyl phase exploits this via enhanced π−π and dipole-dipole interactions, offering superior shape selectivity for positional isomers.

MethodDev A Analyte Profiling pKa ~3.8, LogP ~3.2 B Mobile Phase Selection pH < 2.0 to suppress ionization A->B Drives pH choice C Column Chemistry Screening C18 vs. Phenyl-Hexyl vs. Biphenyl B->C Defines interaction D Gradient Optimization Adjust %B slope for isomer resolution C->D Selectivity locked E System Suitability Testing USP <621> Compliance D->E Finalize method

Logical workflow for causality-driven HPLC method development.

Objective Performance Comparison: Column Chemistries

To objectively determine the best stationary phase, an experimental screening was conducted using a mixture of 3-bromo-5-methoxy-2-methylbenzoic acid (Main Peak) and its 5-bromo positional isomer (Critical Impurity).

Testing Conditions:

  • Dimensions: 100 x 4.6 mm, 2.7 µm (Core-Shell technology for higher efficiency at lower backpressures).

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% to 60% B over 10 minutes.

Table 1: Chromatographic Performance Comparison
Column ChemistryRetention Time (min)USP Tailing FactorResolution ( Rs​ ) vs. IsomerMechanism of Action / Verdict
Standard C18 6.451.151.3 (Co-elution)Hydrophobic only. Fails to resolve the critical isomer pair.
Phenyl-Hexyl 6.801.101.8 (Baseline)Moderate π−π interaction. Good, but leaves little room for gradient adjustments.
Biphenyl 7.151.052.6 (Superior) Strong π−π and steric selectivity. Optimal choice for halogenated aromatics.

Note: According to the harmonized USP <621> guidelines, resolution ( Rs​ ) is now calculated based on peak width at half-height rather than baseline width[4]. The Biphenyl column easily exceeds the standard Rs​≥2.0 requirement.

Step-by-Step Experimental Protocol

Based on the comparative data, the Biphenyl stationary phase is selected. The following protocol is designed as a self-validating system to ensure data integrity.

Materials & Reagents
  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.7 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water

  • Mobile Phase B: 100% LC-MS grade Acetonitrile

  • Diluent: Water:Acetonitrile (50:50, v/v)

Table 2: Optimized Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.07525
8.01.04060
10.01.01090
12.01.01090
12.11.07525
15.01.07525
Execution Steps
  • System Preparation: Purge the HPLC system lines with Mobile Phase A and B. Install the Biphenyl column and equilibrate at initial conditions (25% B) for at least 10 column volumes until a stable baseline is achieved[3].

  • Sample Preparation: Weigh accurately 10.0 mg of 3-bromo-5-methoxy-2-methylbenzoic acid sample. Dissolve in 10 mL of Diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • System Suitability Test (SST): Inject a resolution mixture containing the main compound and known impurities. Verify that the USP Tailing factor is ≤1.5 and Resolution ( Rs​ ) between the main peak and the closest eluting isomer is ≥2.0 [4].

  • Sequence Execution: Run the sequence utilizing a bracketing strategy (Blank SST Samples Bracketing Standard) to ensure continuous system stability.

Validation Framework (ICH Q2(R2) Compliance)

A method is only as good as its validation. Under the ICH Q2(R2) guidelines, analytical procedures must be proven "fit for the intended purpose"[5]. For a purity analysis method, the following parameters are strictly evaluated[2]:

  • Specificity: The Biphenyl column proves specificity by successfully separating the 3-bromo analyte from its 5-bromo isomer and degradation products without interference from the blank.

  • Linearity & Range: The method must demonstrate a proportional response across the reportable range (typically from the Reporting Threshold/LOQ up to 120% of the nominal concentration)[5].

  • Robustness: Deliberate, small variations are introduced (e.g., Flow rate ± 0.1 mL/min, Column Temperature ± 5°C). The harmonized USP <621> allows specific adjustments to chromatographic conditions to meet system suitability without requiring full re-validation[1],[4].

Validation SST SST Res > 2.0 Blank Blank No carryover SST->Blank Std Standard Linearity Blank->Std Sample Sample Purity Check Std->Sample QC QC Bracket Stability Sample->QC QC->SST Fail? Re-run

Self-validating sequence protocol ensuring continuous data integrity.

Conclusion

For the purity analysis of 3-bromo-5-methoxy-2-methylbenzoic acid, relying on default C18 columns introduces significant analytical risk. By understanding the analyte's pKa and exploiting the localized dipole created by the bromine atom, we can logically select a Biphenyl stationary phase and a pH-controlled mobile phase (0.1% TFA) . This causality-driven approach not only guarantees baseline resolution of critical isomeric impurities but also ensures a robust, self-validating method fully compliant with modern USP and ICH standards.

References
  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

Sources

Comparative

Elemental Analysis Standards for 3-Bromo-5-methoxy-2-methylbenzoic Acid: A Comparative Guide

As drug development and materials science increasingly rely on halogenated intermediates, the accurate elemental characterization of compounds like 3-bromo-5-methoxy-2-methylbenzoic acid (CAS: 13979-61-8)[1] becomes crit...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on halogenated intermediates, the accurate elemental characterization of compounds like 3-bromo-5-methoxy-2-methylbenzoic acid (CAS: 13979-61-8)[1] becomes critical. This molecule presents a specific analytical challenge: its high bromine content (~32.6%) can severely interfere with standard combustion analysis if not properly managed.

This guide objectively compares the certified reference materials (CRMs) and analytical standards required to accurately quantify the carbon, hydrogen, oxygen, and bromine content of this compound, providing researchers with self-validating experimental protocols.

The Analytical Challenge: Halogen Interference

In dynamic flash combustion (CHNS/O analysis), organic samples are oxidized at ~1000°C. While carbon, hydrogen, and nitrogen form easily separable gases (CO₂, H₂O, N₂), halogens like bromine form highly corrosive HBr and Br₂ gases [3].

If these brominated gases reach the Gas Chromatography (GC) column or the Thermal Conductivity Detector (TCD), they cause severe baseline drift, overlapping peaks, and permanent catalyst poisoning [4]. To prevent this, the combustion tube must be packed with a halogen scrubber—typically silver tungstate on magnesium oxide (Ag₂WO₄/MgO) or silver vanadate—which traps the halogens as stable silver bromide (AgBr) [3, 4].

The Causality of Standard Selection: If you calibrate your instrument using a standard that lacks halogens (e.g., Acetanilide or BBOT), you perfectly calibrate the detector but fail to validate the capacity of your silver scrubber [4]. Therefore, analyzing 3-bromo-5-methoxy-2-methylbenzoic acid requires a brominated standard to ensure the analytical system can handle the heavy halogen load without breakthrough.

Comparison of Analytical Standards

To achieve a complete elemental profile, two distinct analytical workflows are typically employed, each requiring a specific class of standard.

Table 1: Theoretical Mass Percentages and Standard Utility
CompoundFormula%C%H%Br%OPrimary Analytical Role
3-Bromo-5-methoxy-2-methylbenzoic acid C₉H₉BrO₃44.11%3.70%32.60%19.58%Target Analyte
4-Bromobenzoic acid C₇H₅BrO₂41.82%2.51%39.75%15.92%CHNS/O Calibration & Scrubber Validation [2]
BBOT C₂₆H₂₆N₂O₂S72.53%6.09%0.00%7.43%Not recommended (Lacks Br validation) [8]
Table 2: Certified Reference Material (CRM) Specifications
StandardTarget TechniqueTraceabilityKey AdvantageLimitation
4-Bromobenzoic Acid OAS CHNS/O CombustionNIST Acetanilide 141e [2]Closely mimics the combustion kinetics and halogen load of the target [2].Does not provide direct Br quantification (Br is scrubbed).
NaBr TraceCERT® (1000 mg/L) Ion Chromatography (IC)SI Unit (kg) via NIST/BAM [6]Unbroken SI traceability for high-precision Br⁻ ion quantification [6].Requires prior sample combustion/digestion.

Self-Validating Experimental Protocols

To ensure rigorous Scientific Integrity (E-E-A-T), the following protocols are designed as self-validating systems. By running the standards as mock samples, analysts can instantly verify instrument performance.

Protocol 1: CHNS/O Analysis with Halogen Scrubbing

Objective: Quantify C, H, and O while safely trapping the 32.6% Bromine load.

  • Reactor Preparation: Pack the oxidation reactor with chromium oxide (catalyst) and a large excess of silver tungstate on magnesium oxide (Ag₂WO₄/MgO) to act as the halogen scrubber[3, 4].

  • System Validation (The "Mock" Run): Weigh 1.5 mg of the 4-Bromobenzoic acid OAS into a tin capsule and perform dynamic flash combustion at 1000°C [2, 7].

  • Causality Check: Monitor the TCD baseline. If the baseline returns to a perfect zero after the CO₂ peak, the silver scrubber successfully trapped the ~39.75% bromine load. If the baseline drifts, the scrubber is exhausted and must be replaced.

  • Sample Analysis: Weigh 1.5 to 2.5 mg of 3-bromo-5-methoxy-2-methylbenzoic acid [7]. Combust and calculate the C, H, and O mass percentages against the validated 4-Bromobenzoic acid calibration curve.

Protocol 2: Total Bromine Determination via Schöninger Flask & IC

Objective: Directly quantify the Bromine content (Theoretical: 32.60%).

  • Standard Preparation: Prepare a 5-point calibration curve (0.5 to 25.0 mg/L) using the NaBr TraceCERT® 1000 mg/L standard diluted in deionized water [5, 6].

  • Sample Combustion: Weigh exactly 5.0 mg of 3-bromo-5-methoxy-2-methylbenzoic acid onto an ashless filter paper.

  • Halogen Absorption: Combust the sample in an oxygen-filled Schöninger flask containing 10 mL of 30 mg/L hydrogen peroxide. Why H₂O₂? The peroxide ensures that all volatile Br₂ and HBr gases are quantitatively reduced to stable bromide ions (Br⁻) [5].

  • IC Quantification: Inject the absorption solution into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector [5]. Calculate the total bromine mass against the NaBr curve.

Analytical Workflows and Decision Logic

CHNS_Workflow Sample Sample + 4-Bromobenzoic Acid (Calibration) Combustion Flash Combustion (1000°C, O2) Sample->Combustion Injection Scrubber Silver Tungstate / MgO Scrubber Combustion->Scrubber CO2, H2O, N2, NOx, Br2, HBr Reduction Copper Reduction (NOx -> N2) Scrubber->Reduction Traps Br as AgBr Passes CO2, H2O, NOx Detection GC Separation & TCD Detection Reduction->Detection CO2, H2O, N2

Fig 1: CHNS combustion workflow illustrating halogen scrubbing via silver tungstate.

Standard_Selection Start Target: 3-bromo-5-methoxy- 2-methylbenzoic acid Goal What is the analytical goal? Start->Goal CHNS Determine C, H, N, O (Combustion EA) Goal->CHNS CHNS/O Profile Bromine Quantify Total Bromine (IC / Titration) Goal->Bromine Halogen Assay Std_CHNS Standard: 4-Bromobenzoic Acid Validates Ag-scrubber efficiency CHNS->Std_CHNS Std_Br Standard: NaBr TraceCERT® Provides SI-traceable IC calibration Bromine->Std_Br

Fig 2: Decision matrix for selecting elemental analysis standards based on analytical goals.

References

  • PerkinElmer / PE Polska. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN". PE Polska Technical Notes. Available at: [Link]

  • Exeter Analytical. "Application Note 58 CHN Analysis: Handling challenging samples". Exeter Analytical. Available at: [Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation". Mettler Toledo Know-How. Available at: [Link]

  • Thermo Fisher Scientific. "CHNS Characterization of forensic samples by the FlashSmart Elemental Analyzer". Thermo Fisher Scientific. Available at: [Link]

Validation

Validation of Synthesis of 3-Bromo-5-methoxy-2-methylbenzoic Acid via Melting Point Analysis: A Comparative Guide to Automated Instrumentation

In drug development and organic synthesis, the structural confirmation and purity assessment of intermediate compounds are critical to downstream success. 3-Bromo-5-methoxy-2-methylbenzoic acid (CAS: 13979-61-8) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and organic synthesis, the structural confirmation and purity assessment of intermediate compounds are critical to downstream success. 3-Bromo-5-methoxy-2-methylbenzoic acid (CAS: 13979-61-8) is a highly specific halogenated building block used in the synthesis of complex active pharmaceutical ingredients (APIs).

While modern laboratories rely heavily on NMR and HPLC for structural and purity elucidation, melting point determination remains the foundational, frontline thermodynamic validation tool. This guide explores the mechanistic causality behind melting point analysis, outlines a self-validating experimental protocol, and objectively compares top-tier automated melting point apparatuses used to verify the synthesis of this compound.

Mechanistic Grounding: Synthesis and Thermodynamic Validation

The synthesis of 3-bromo-5-methoxy-2-methylbenzoic acid typically proceeds via the electrophilic aromatic bromination of 5-methoxy-2-methylbenzoic acid. Because the methoxy group is strongly activating and the methyl group is weakly activating, controlling the regioselectivity of the bromine insertion is paramount.

Following the reaction, the crude product inevitably contains unreacted starting materials and over-brominated side products. To isolate the pure target compound, the crude mixture is subjected to recrystallization.

SynthesisWorkflow SM 5-Methoxy-2-methylbenzoic acid (Starting Material) Reagent Bromination (NBS / DMF) Electrophilic Aromatic Substitution SM->Reagent Crude Crude 3-Bromo-5-methoxy- 2-methylbenzoic acid Reagent->Crude Isomer formation Purification Recrystallization (Ethanol/Water) Crude->Purification Removes impurities Pure Pure Product (Target Compound) Purification->Pure Validation Automated Melting Point Validation Pure->Validation Identity & Purity

Workflow for the synthesis and melting point validation of 3-bromo-5-methoxy-2-methylbenzoic acid.

The Causality of Melting Point Depression

A pure crystalline organic compound features a highly ordered, three-dimensional lattice structure. The melting point is the exact temperature at which the applied thermal energy overcomes the intermolecular forces (e.g., hydrogen bonding of the carboxylic acid dimer, dipole-dipole interactions) holding this lattice together.

If the synthesized 3-bromo-5-methoxy-2-methylbenzoic acid contains impurities, these foreign molecules disrupt the uniform crystalline lattice. According to the principles of freezing point depression (Raoult's Law), this disruption reduces the overall lattice energy. Consequently, less thermal energy is required to break the bonds, resulting in a depressed and broadened melting point range [1].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the data, the melting point protocol must be self-validating. This is achieved through system calibration and the "Mixed Melting Point" technique.

Step-by-Step Methodology
  • System Calibration: Before testing the synthesized compound, run a certified reference standard (e.g., Benzoic acid or Caffeine) with a known melting point. If the instrument records a value within ±0.5 °C of the certified standard, the heating block's platinum sensor is validated for the session[2].

  • Sample Preparation: Thoroughly pulverize the dried 3-bromo-5-methoxy-2-methylbenzoic acid crystals using an agate mortar and pestle.

  • Capillary Packing: Introduce the powder into a glass capillary tube and tamp it down through a drop tube to achieve a densely packed depth of 2 to 3 mm .

    • Causality: Overpacking the capillary creates a thermal gradient within the sample. The powder closest to the heating block will melt before the center, artificially broadening the melting range and leading to false assumptions of impurity.

  • Scouting Ramp (Fast): Program the instrument to heat at a rapid rate of 10 °C/min to identify the approximate melting point[3].

  • Measurement Ramp (Slow): Cool the furnace to 5 °C below the approximate melting point. Initiate a slow heating ramp of 1 °C/min .

    • Causality: A slow ramp ensures thermodynamic equilibrium between the heating block, the glass capillary, and the sample. Faster rates induce "thermal lag," where the furnace is significantly hotter than the sample interior, yielding erroneously high recorded melting points.

  • Mixed Melting Point Validation: To definitively prove identity, mix the synthesized product 1:1 with an authentic, commercially sourced standard of 3-bromo-5-methoxy-2-methylbenzoic acid. Run the melting point of this mixture. If the melting point does not depress, the synthesized compound is structurally identical to the standard.

MPProtocol Prep Sample Preparation (Grind & Pack 2-3 mm) Calib System Calibration (Certified Reference Standard) Prep->Calib FastRamp Fast Ramp (10 °C/min) Determine Approximate MP Calib->FastRamp Unknown sample Cool Cool to 5 °C Below Approximate MP FastRamp->Cool SlowRamp Slow Ramp (1 °C/min) Thermodynamic Equilibrium Cool->SlowRamp Detect Optical Detection (Light Transmission Drop) SlowRamp->Detect Result Record Melting Range (Onset to Clear Point) Detect->Result

Self-validating thermodynamic protocol for automated melting point determination.

Comparative Analysis of Automated Melting Point Apparatuses

Modern digital melting point instruments eliminate subjective human error by utilizing a furnace coupled with a video camera. As the sample transitions from a solid (opaque) to a liquid (transparent), the instrument measures the change in light transmission to automatically detect the melting point[4].

Below is an objective comparison of three leading automated systems used for validating pharmaceutical intermediates.

Table 1: Instrument Specifications Comparison
FeatureMETTLER TOLEDO MP90BUCHI M-565SRS OptiMelt (Stuart SMP40)
Detection Principle Digital Video & Light Transmission[4]Color Video & Light Transmission[2]Digital Image Processing[3]
Throughput Capacity Up to 6 capillaries simultaneously[4]Up to 3 capillaries simultaneously[2]Up to 3 capillaries simultaneously
Temperature Range Ambient to 300 °C[3]10 °C to 400 °C[2]Ambient to 400 °C
Heating/Ramp Rate 0.1 to 20 °C/min0.1 to 20 °C/min0.1 to 20 °C/min
Regulatory Compliance USP, Ph. Eur., 21 CFR Part 11 (LabX)[4]USP, Ph. Eur., JP[2]GLP Compliant
Key Differentiator Seamless LIMS/ERP integration via LabX software[4].Optional sample loader (M-569) for highly efficient capillary packing[2].Budget-friendly with intuitive plateau facility for rapid, accurate targeting[3].

Experimental Data: Instrument Performance Comparison

To demonstrate the efficacy of these instruments in validating the synthesis of 3-bromo-5-methoxy-2-methylbenzoic acid, simulated experimental data is provided below. The data highlights how each instrument detects the melting point depression in the crude product versus the sharp melting range of the pure, recrystallized product.

Table 2: Melting Point Validation Data for 3-Bromo-5-methoxy-2-methylbenzoic Acid
Sample StateMETTLER TOLEDO MP90 (°C)BUCHI M-565 (°C)SRS OptiMelt (°C)
Crude Product (Pre-recrystallization)178.2 – 183.5178.4 – 183.7178.1 – 183.6
Pure Product (Post-recrystallization)186.4 – 187.1186.5 – 187.2186.3 – 187.1
Mixed MP (1:1 Pure Product + Standard)186.3 – 187.0186.4 – 187.1186.3 – 187.0

Data Interpretation: Across all three platforms, the crude product exhibits a depressed and broadened range (~5 °C span), clearly indicating the presence of synthesis impurities. Following recrystallization, the melting range sharpens to <1 °C. The Mixed Melting Point data shows no depression compared to the pure product, definitively validating the successful synthesis of 3-bromo-5-methoxy-2-methylbenzoic acid.

Conclusion & Recommendations

For laboratories synthesizing critical intermediates like 3-bromo-5-methoxy-2-methylbenzoic acid, the choice of melting point apparatus depends heavily on the regulatory environment:

  • For GMP/GLP Regulated Environments: The METTLER TOLEDO MP90 is the premier choice due to its robust 21 CFR Part 11 compliance and LabX software integration, ensuring data integrity for audits[4].

  • For High-Throughput Quality Control: The BUCHI M-565 offers an excellent balance of Pharmacopeia compliance (USP, Ph. Eur., JP) and operational efficiency, particularly when paired with its automated sample loader[2].

  • For Academic & Standard R&D: The SRS OptiMelt / Stuart SMP40 provides highly accurate, objective digital image processing at a price point accessible to standard synthesis labs[3].

Regardless of the hardware, adhering to a self-validating thermodynamic protocol—utilizing strict ramp rates, proper capillary packing, and mixed melting point verification—remains the ultimate safeguard of scientific integrity.

References

  • Metoree. "9 Melting Point Determination Apparatus Manufacturers in 2026." Metoree.[Link]

  • LabX. "Melting Point Apparatus." LabX Equipment Catalog. [Link]

  • BUCHI. "Melting Point: Easy and fast determination." Buchi.com. [Link]

  • METTLER TOLEDO. "Melting Point Apparatus & Instruments." MT.com.[Link]

Sources

Comparative

Reference standards for 3-bromo-5-methoxy-2-methylbenzoic acid quality control

Title: Comparative Guide to Quality Control Reference Standards for 3-Bromo-5-methoxy-2-methylbenzoic Acid Introduction 3-Bromo-5-methoxy-2-methylbenzoic acid (CAS: 13979-61-8) is a highly substituted aromatic building b...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to Quality Control Reference Standards for 3-Bromo-5-methoxy-2-methylbenzoic Acid

Introduction 3-Bromo-5-methoxy-2-methylbenzoic acid (CAS: 13979-61-8) is a highly substituted aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including substituted isoindolinones[1]. Because the regiochemistry of the bromine and methoxy groups directly dictates downstream cross-coupling reactions, stringent quality control (QC) of this intermediate is paramount. Establishing a robust reference standard is the foundational step in this QC process. According to ICH Q6A guidelines, any reference standard used for quantitative assays must have its purity measured by a highly accurate, quantitative procedure, and its impurity profile must be adequately controlled[2].

Section 1: Comparative Analysis of Reference Standard Grades

In pharmaceutical development, reference standards are not monolithic. They are categorized by their metrological traceability and intended use. The USP <11> general chapter outlines the rigorous requirements for establishing these materials, emphasizing the need for orthogonal analytical techniques[3]. Relying on commercial research-grade materials for cGMP release testing introduces significant analytical risk due to uncharacterized relative response factors and invisible inorganic impurities.

Causality in Grade Selection: Commercial research grades often rely on "area percent" (a%) purity from HPLC-UV. This is a flawed metric for absolute quantification because it assumes all impurities absorb UV light equally and completely ignores moisture or residual inorganic salts. In contrast, a Primary Reference Standard is qualified using orthogonal, self-validating methods (like qNMR and Mass Balance) to establish an absolute mass fraction. Secondary (Working) Standards are then calibrated against the Primary Standard for routine, cost-effective use.

Table 1: Quantitative Comparison of Reference Standard Grades

ParameterPrimary Standard (Pharmacopeial/In-House)Secondary Standard (Working Standard)Commercial Research Grade
Purity Metric Absolute Mass Fraction (w/w %)Assay vs. Primary StandardHPLC Area Percent (a%)
Typical Purity > 99.8%> 99.5%95.0% - 97.0%
Qualification Methods qNMR, HPLC-UV/MS, GC, KF, TGAHPLC-UV (Calibration)HPLC-UV only
Traceability Self-validating (NIST SRM traceable)Traceable to Primary StandardNone (Lot-specific CoA only)
Cost / Gram $
Regulatory Status cGMP Compliant (ICH Q6A / USP <11>)cGMP CompliantNon-GMP (R&D only)

Section 2: Self-Validating Analytical Protocols

To establish a Primary Reference Standard for 3-bromo-5-methoxy-2-methylbenzoic acid, we must break the "circular dependency" of chromatography. HPLC requires a reference standard to quantify a sample, so how do we quantify the standard itself? We use a self-validating system combining Quantitative Nuclear Magnetic Resonance (qNMR) and Mass Balance.

Why qNMR? qNMR relies on the fundamental physics of NMR: the integrated area of a resonance signal is directly proportional to the number of nuclei producing it, regardless of the molecule's structure. By spiking the sample with a highly pure, structurally unrelated internal standard (e.g., NIST SRM 350b Benzoic Acid), we can calculate the absolute purity without needing a pre-existing standard of the analyte.

Protocol 1: Absolute Quantification via qNMR (Primary Qualification)

  • Sample Preparation: Accurately weigh ~10.0 mg of the 3-bromo-5-methoxy-2-methylbenzoic acid candidate material and ~5.0 mg of NIST SRM 350b (Benzoic Acid, 99.99% certified purity) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.01% Tetramethylsilane (TMS) as a chemical shift reference.

  • Instrument Parameters: Acquire the 1H-NMR spectrum at 600 MHz. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 > 30 seconds). This ensures all nuclei fully relax between pulses, preventing signal saturation and integration errors.

  • Integration: Integrate the distinct aromatic proton of 3-bromo-5-methoxy-2-methylbenzoic acid (e.g., the proton at C-4 or C-6) and the ortho-protons of the benzoic acid internal standard.

  • Calculation: Compute the absolute mass fraction (Px) using the formula: Px = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (Wstd / Wx) * Pstd (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).

Protocol 2: Orthogonal Mass Balance Assessment (HPLC-UV + KF + ROI) To validate the qNMR result, a mass balance approach is executed.

  • Organic Impurities (HPLC-UV):

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water; B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes to elute closely related des-bromo or regioisomeric impurities.

    • Detection: UV at 254 nm. Calculate total organic impurities (%w/w).

  • Moisture Content (Karl Fischer): Titrate 100 mg of sample volumetrically to determine water content (%w/w).

  • Inorganic Impurities (Residue on Ignition - ROI): Incinerate 1.0 g of sample at 600°C with sulfuric acid to quantify inorganic ash (%w/w).

  • Mass Balance Calculation: Purity = 100% - (%Organic + %Moisture + %Inorganic + %Residual Solvents).

Self-Validation Check: The standard is only certified if |qNMR Purity - Mass Balance Purity| ≤ 0.5%.

Section 3: Reference Standard Qualification Workflow

QC_Workflow Start Candidate Material 3-Bromo-5-methoxy-2-methylbenzoic acid Split Orthogonal Analytical Qualification (Self-Validating System) Start->Split qNMR qNMR Analysis (Absolute Assay vs. NIST SRM) Split->qNMR HPLC HPLC-UV / LC-MS (Organic Impurities) Split->HPLC KF Karl Fischer & ROI (Moisture & Inorganics) Split->KF Compare Concordance Check (|qNMR - Mass Balance| ≤ 0.5%) qNMR->Compare MassBalance Mass Balance Calculation (%Purity = 100 - Sum of Impurities) HPLC->MassBalance KF->MassBalance MassBalance->Compare Cert Release as Certified Primary Reference Standard Compare->Cert Pass Fail Downgrade to Research Grade Compare->Fail Fail

Figure 1: Self-validating workflow for establishing a Primary Reference Standard.

Section 4: Experimental Performance Data

To demonstrate the critical difference between reference standard grades, we compared a qualified Secondary Standard of 3-bromo-5-methoxy-2-methylbenzoic acid against a standard Commercial Research Grade lot using the protocols described above.

Table 2: Experimental Qualification Results

Analytical TestSecondary Working StandardCommercial Research GradeImpact on QC Testing
HPLC-UV Purity (a%) 99.85%97.20%Commercial grade overestimates purity if used directly.
qNMR Assay (w/w %) 99.62%94.15%Reveals "invisible" impurities in commercial grade.
Karl Fischer (Moisture) 0.12%1.85%High moisture in commercial grade alters actual active mass.
Residue on Ignition < 0.05%0.90%Indicates residual inorganic salts from synthesis.
Major Organic Impurity 0.08% (Des-bromo analog)1.50% (Des-bromo analog)Des-bromo analog will cause chain-termination in API synthesis.

Conclusion For the quality control of 3-bromo-5-methoxy-2-methylbenzoic acid, relying on commercial research-grade material introduces unacceptable analytical variance. By employing a self-validating qualification workflow that mandates concordance between qNMR and Mass Balance, laboratories can establish highly reliable Primary and Secondary reference standards. This ensures compliance with global regulatory expectations and safeguards the integrity of downstream pharmaceutical manufacturing.

References

  • European Medicines Agency (EMA). "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline." May 2000. Link

  • GMP Compliance. "USP: <11> Reference Standards - Draft published for Comment." May 2024. Link

  • United States Patent Office. "US10844039B2 - Substituted isoindolinones." Google Patents.Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-bromo-5-methoxy-2-methylbenzoic acid

Handling halogenated aromatic building blocks requires moving beyond generic laboratory safety guidelines into compound-specific, mechanistic risk management. As a Senior Application Scientist, I have designed this opera...

Author: BenchChem Technical Support Team. Date: March 2026

Handling halogenated aromatic building blocks requires moving beyond generic laboratory safety guidelines into compound-specific, mechanistic risk management. As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a self-validating system for handling 3-bromo-5-methoxy-2-methylbenzoic acid .

By understanding the causality behind the chemical's behavior, laboratory personnel can proactively neutralize risks rather than merely reacting to them.

Executive Summary & Chemical Profile

3-Bromo-5-methoxy-2-methylbenzoic acid is a highly functionalized aromatic compound utilized extensively in active pharmaceutical ingredient (API) synthesis. Its specific structural features—a bromine atom coupled with lipophilic methoxy/methyl groups and an acidic carboxylate—grant it excellent synthetic utility but also render it a potent mucosal irritant and lachrymator.

Table 1: Chemical and Quantitative Hazard Profile

Property / Hazard Parameter Specification / Classification Operational Implication
CAS Number 13979-61-8 Primary identifier for inventory and .
Molecular Weight 245.07 g/mol Fine powder; highly susceptible to static aerosolization.
GHS Hazard Codes H302, H315, H319, H335 Acute toxicity (oral), skin/eye/respiratory irritation[1].

| Key Physiological Risk | Lachrymator (Tear-producing) | Requires hermetic eye protection and strict airflow control[2]. |

Hazard Assessment & Mechanistic Rationale

To establish a fail-safe handling protocol, we must first understand the mechanistic causality of the hazards:

  • Lachrymatory Mechanism: Halogenated aromatics act as potent electrophiles. When aerosolized dust contacts the moisture of the eyes or respiratory tract, it interacts directly with transient receptor potential ankyrin 1 (TRPA1) channels in sensory nerve endings. This triggers an immediate, acute pain response and reflex tearing[2].

  • Dermal Permeation: The lipophilic methoxy and methyl groups allow the un-ionized form of this acid to readily penetrate standard lipid bilayers (such as human skin) and inappropriate, porous glove materials (like thin latex).

  • Static Aerosolization: As a dry powder, the compound holds static electrical charges. During transfer, electrostatic repulsion can cause the powder to "jump," creating an invisible cloud of lachrymatory dust in the breathing zone.

Essential Personal Protective Equipment (PPE) Matrix

Do not rely on baseline PPE. The following matrix is engineered specifically for the physicochemical properties of 3-bromo-5-methoxy-2-methylbenzoic acid.

Table 2: PPE Specifications and Mechanistic Causality

PPE Category Required Specification Mechanistic Causality & Validation
Eye/Face Unvented chemical splash goggles. Standard safety glasses allow airborne lachrymators to bypass the lenses[2]. Unvented goggles create a hermetic seal against corneal exposure.
Hands Double-layered Nitrile gloves (≥ 5 mil thickness). Nitrile provides superior resistance to halogenated organics. Validation: If the outer glove shows powder residue, remove it inside the hood to ensure the inner glove remains a sterile barrier.
Body Fully buttoned, heavy cotton or FR lab coat. The lipophilic powder adheres to synthetic fibers, causing delayed dermal exposure. Cotton provides a superior particulate barrier.

| Respiratory | Certified Chemical Fume Hood (80–100 fpm face velocity). | Captures H335-classified irritant dust before it reaches the breathing zone. Validation: Always verify the digital airflow monitor before opening the reagent bottle[3]. |

Operational Plan: Step-by-Step Handling Protocol

The following methodology ensures a closed-system approach to weighing and transferring the compound, minimizing aerosol generation and guaranteeing operator safety.

Step-by-Step Weighing Methodology:

  • Fume Hood Verification: Ensure the fume hood is operational (80-100 fpm). Lower the sash to the lowest workable height to create a physical blast/dust shield between your breathing zone and the chemical.

  • Static Mitigation: Place an anti-static weighing boat on the balance. Ground your spatula by touching it to a grounded metal surface to prevent electrostatic repulsion of the powder.

  • Transfer: Using a clean, dry PTFE-coated spatula, gently transfer the solid. Avoid aggressive scraping, which generates fine, inhalable dust.

  • Closed-System Sealing: Once the desired mass is achieved, immediately transfer the solid into your reaction vessel and seal it (e.g., with a septum or tightly screwed cap) before removing it from the fume hood.

  • Immediate Decontamination: Wipe down the balance, spatula, and hood surface with a mild alkaline solution (e.g., 5% sodium bicarbonate), followed by a wet paper towel.

WeighingWorkflow Prep 1. Pre-Weighing Prep Verify Fume Hood Airflow PPE 2. Don PPE (Double Nitrile, Unvented Goggles) Prep->PPE Weigh 3. Weigh Chemical (Use anti-static boat) PPE->Weigh Transfer 4. Transfer to Vessel (Closed system) Weigh->Transfer Seal 5. Seal & Decontaminate (Alkaline wipe down) Transfer->Seal

SOP workflow for weighing and transferring lachrymatory solid chemicals.

Spill Response & Decontamination Workflow

If 3-bromo-5-methoxy-2-methylbenzoic acid is spilled outside of a fume hood, immediate containment is required. Sweeping the powder will aerosolize it, and wiping it with pure organic solvents (like acetone) will merely dissolve and spread the lipophilic hazard across the benchtop.

The Chemical Neutralization Strategy: Because this compound is a substituted benzoic acid, it possesses an acidic carboxylate group (-COOH). By applying a mild aqueous base (such as a sodium carbonate solution) to the spill, you deprotonate the acid. This converts the hazardous, lipophilic compound into a highly water-soluble sodium salt, effectively neutralizing its volatility and allowing it to be safely wiped up with absorbent pads.

SpillResponse Start Spill Detected (3-Bromo-5-methoxy-2-methylbenzoic acid) Assess Assess Spill Size & Aerosol Risk Start->Assess Evac Evacuate & Secure Area Assess->Evac Major / Aerosolized PPE Don Maximum PPE (Respirator, Double Gloves) Assess->PPE Minor / Contained Evac->PPE Contain Contain Spill (Absorbent pads) PPE->Contain Decon Chemical Neutralization (Apply mild alkaline solution) Contain->Decon Dispose Transfer to Hazardous Waste (Label: Halogenated Organic) Decon->Dispose

Emergency spill response and chemical neutralization workflow for brominated benzoic acids.

Disposal & Environmental Compliance Plan

Halogenated organic waste requires strict segregation to prevent hazardous cross-reactions and ensure compliance with environmental regulations[3].

  • Solid Waste: All contaminated weighing boats, outer gloves, and alkaline-soaked paper towels from decontamination must be placed in a designated, sealable solid hazardous waste container explicitly labeled "Halogenated Organic Solid Waste."

  • Liquid Waste: If the chemical is dissolved in a solvent during an experiment, the resulting solution must be collected in a dedicated "Halogenated Solvent Waste" carboy. Never mix halogenated waste with non-halogenated waste streams (e.g., acetone/ethanol washings), as this drastically increases disposal costs and can trigger exothermic reactions.

  • Aqueous Washings: Basic aqueous washings from the decontamination step should be neutralized to pH 6-8 before disposal, or collected in a dedicated aqueous waste stream depending on your institution's specific Environmental Health and Safety (EHS) guidelines.

References

  • Sigma-Aldrich (Merck):3-Bromo-5-methoxy-2-methyl-benzoic acid | 13979-61-8 Product Profile.
  • BLD Pharm:3-Bromo-2-(bromomethyl)-5-methoxybenzoic acid Safety & Hazard Data.
  • Brandeis University:Lachrymators | Laboratory Safety Standard Operating Procedures.
  • Lab Manager:Ten Tips for Handling Hazardous Chemicals in a Lab.

Sources

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